Flunoxaprofen
Description
Properties
IUPAC Name |
(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPYQKTVRGFPIS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912311 | |
| Record name | Flunoxaprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66934-18-7 | |
| Record name | (+)-Flunoxaprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66934-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flunoxaprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066934187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunoxaprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13317 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flunoxaprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUNOXAPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKU5U19W9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flunoxaprofen: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. While its clinical use was discontinued due to concerns of potential hepatotoxicity, its synthesis and pharmacological profile remain of interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and an examination of its mechanism of action.
Synthesis of this compound
The synthesis of racemic this compound is a multi-step process that begins with the preparation of key intermediates. The overall synthetic pathway is analogous to that of benoxaprofen, with the notable use of para-fluorobenzoyl chloride to form the benzoxazole ring.[1]
Experimental Protocols
Step 1: Synthesis of 2-(4-aminophenyl)propanenitrile
-
Reaction: 4-aminobenzonitrile is reacted with a propionitrile derivative in the presence of a suitable catalyst.
-
Reagents: 4-aminobenzonitrile, propionitrile (or a derivative), catalyst (acid or base).
-
Solvent: Typically a polar solvent such as ethanol or methanol.
-
Procedure: The reactants are combined in the solvent and stirred, likely at an elevated temperature, until the reaction is complete as monitored by a suitable technique like thin-layer chromatography (TLC). The product is then isolated and purified.
Step 2: Synthesis of Racemic this compound
The synthesis of the final racemic this compound molecule proceeds through a series of reactions starting from 2-(4-aminophenyl)propanenitrile.[1]
-
Diazotization and Hydrolysis: 2-(4-aminophenyl)propanenitrile undergoes a Sandmeyer-type reaction. Diazotization of the primary amine followed by acid hydrolysis yields the corresponding phenol.
-
Nitration and Reduction: The phenol intermediate is then nitrated, followed by reduction of the nitro group to an amine using a reducing agent such as stannous chloride or through catalytic hydrogenation. This results in the formation of an aminophenol intermediate.
-
Hydrolysis of the Nitrile: The nitrile group is hydrolyzed to a carboxylic acid.
-
Acylation and Cyclization: The aminophenol carboxylic acid is acylated with p-fluorobenzoyl chloride. Subsequent intramolecular cyclization leads to the formation of the benzoxazole ring, yielding racemic this compound.
A visual representation of the synthesis workflow is provided below.
Characterization of this compound
The structural elucidation and confirmation of synthesized this compound rely on a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂FNO₃ |
| Molecular Weight | 285.27 g/mol |
| Melting Point | 162-164 °C |
| Appearance | Crystalline solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the benzoxazole and the fluorophenyl rings, as well as signals for the methine and methyl protons of the propanoic acid side chain. The chemical shifts and coupling constants of these protons provide detailed information about the molecular structure. While specific experimental data for this compound is not publicly available, typical chemical shift ranges for similar structural motifs can be referenced from spectral databases.
-
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the carbons of the propanoic acid side chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | ~1700 |
| C=N (Benzoxazole) | ~1650 |
| C-F (Aromatic) | ~1250-1000 |
| Aromatic C=C | ~1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would provide further structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds.
Mechanism of Action
This compound, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. It has also been shown to inhibit the synthesis of leukotrienes.
Inhibition of Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[3]
Inhibition of Leukotriene Synthesis
This compound has also been reported to inhibit the synthesis of leukotrienes.[2] Leukotrienes are another class of inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. They are particularly important in the pathophysiology of asthma and allergic reactions.
Conclusion
This technical guide has outlined the core aspects of the synthesis and characterization of this compound. While detailed, publicly available experimental and spectroscopic data remains limited, the provided information on the synthetic route and the established mechanisms of action for this class of compounds offers a solid foundation for researchers. Further investigation into the specific reaction conditions and comprehensive spectroscopic analysis would be necessary for a complete and unambiguous replication of its synthesis and characterization.
References
Flunoxaprofen's Mechanism of Action on Cyclooxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen. As with other NSAIDs, its therapeutic effects, primarily anti-inflammatory, analgesic, and antipyretic actions, are attributed to the inhibition of cyclooxygenase (COX) enzymes. This compound exists as two enantiomers: S-(+)-flunoxaprofen and R-(-)-flunoxaprofen. For many profens, the S-enantiomer is the pharmacologically active form, responsible for COX inhibition.
This technical guide provides an in-depth overview of the presumed mechanism of action of this compound on cyclooxygenase, focusing on the experimental methodologies required to elucidate its inhibitory profile. Due to a lack of publicly available, specific quantitative data on this compound's COX-1 and COX-2 inhibition, this document outlines the established experimental protocols that would be employed to determine these parameters.
Cyclooxygenase and the Arachidonic Acid Cascade
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostanoids, including prostaglandins and thromboxanes. These lipid mediators are involved in a wide range of physiological and pathological processes.
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.
-
COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. COX-2 is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.
The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely a consequence of inhibiting COX-1. Therefore, determining the relative inhibitory activity of an NSAID against COX-1 and COX-2 (its selectivity) is a critical aspect of its pharmacological profiling.
Visualizing the Cyclooxygenase Pathway
Caption: The Cyclooxygenase (COX) signaling pathway.
Quantitative Analysis of COX Inhibition by this compound Enantiomers
To characterize the mechanism of action of this compound, it is essential to determine the 50% inhibitory concentration (IC50) for each of its enantiomers (S- and R-flunoxaprofen) against both COX-1 and COX-2. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency.
Table 1: Hypothetical IC50 Values for this compound Enantiomers against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| S-Flunoxaprofen | Data to be determined | Data to be determined | Calculated from IC50 values |
| R-Flunoxaprofen | Data to be determined | Data to be determined | Calculated from IC50 values |
| Ibuprofen (Control) | Literature Value | Literature Value | Literature Value |
| Celecoxib (Control) | Literature Value | Literature Value | Literature Value |
Table 2: Interpretation of Hypothetical Selectivity Indices
| Selectivity Index | Interpretation |
| > 1 | Selective for COX-2 |
| < 1 | Selective for COX-1 |
| ≈ 1 | Non-selective |
Experimental Protocols for Determining COX Inhibition
Two primary types of in vitro assays are commonly used to determine the inhibitory activity of NSAIDs on COX-1 and COX-2: the whole blood assay and purified enzyme assays.
Human Whole Blood Assay
The human whole blood assay is considered more physiologically relevant as it measures COX inhibition in a complex biological matrix, accounting for factors like protein binding and cell permeability.[1][2][3]
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to the clotting of whole blood. Platelets, which are abundant in whole blood, exclusively express COX-1.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes within the whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of S-flunoxaprofen, R-flunoxaprofen, or control NSAIDs (e.g., a non-selective inhibitor like ibuprofen and a COX-2 selective inhibitor like celecoxib) for a specified time (e.g., 15-60 minutes) at 37°C. A vehicle control (e.g., DMSO) is also included.
-
COX-1 Assay (TXB2 Measurement):
-
The pre-incubated blood samples are allowed to clot at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or ELISA kit.
-
-
COX-2 Assay (PGE2 Measurement):
-
The pre-incubated blood samples are stimulated with LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.
-
The samples are incubated for an extended period (e.g., 24 hours) at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific EIA or ELISA kit.
-
-
Data Analysis:
-
The percentage of inhibition for each drug concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Whole Blood Assay Workflow
Caption: Workflow for the human whole blood COX inhibition assay.
Purified Enzyme Assay
Purified enzyme assays provide a more direct measure of the interaction between the inhibitor and the COX enzyme, free from the complexities of a cellular environment.
Principle:
The activity of purified COX-1 and COX-2 enzymes is measured by detecting the product of the cyclooxygenase reaction, typically PGE2 or PGH2, in the presence and absence of the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
-
-
Reaction Mixture: A reaction buffer is prepared containing co-factors necessary for enzyme activity, such as hematin and a reducing agent (e.g., glutathione).
-
Incubation:
-
The purified enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of S-flunoxaprofen, R-flunoxaprofen, or control NSAIDs in the reaction buffer at a controlled temperature (e.g., 37°C) for a short period.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.
-
Termination and Product Measurement:
-
The reaction is allowed to proceed for a specific time and is then terminated, often by the addition of an acid or a solvent.
-
The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as EIA, ELISA, or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The IC50 values are calculated in the same manner as for the whole blood assay.
Visualizing the Purified Enzyme Assay Workflow
Caption: Workflow for the purified enzyme COX inhibition assay.
Conclusion
While specific experimental data on the COX-1 and COX-2 inhibitory activity of this compound and its enantiomers are not widely published, the established methodologies described in this guide provide a clear pathway for researchers to determine these crucial pharmacological parameters. By employing the human whole blood assay and purified enzyme assays, a comprehensive understanding of this compound's mechanism of action, potency, and selectivity towards the cyclooxygenase isoforms can be achieved. This information is vital for a complete pharmacological characterization and for understanding the therapeutic potential and side-effect profile of this NSAID. The S-enantiomer is expected to be significantly more potent in inhibiting both COX-1 and COX-2 compared to the R-enantiomer, a characteristic feature of many profen NSAIDs. The relative inhibition of COX-1 versus COX-2 will define its selectivity and provide insights into its potential clinical benefits and risks.
References
- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacological Activity of S-Flunoxaprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic properties of S-flunoxaprofen are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as gastrointestinal mucosal protection, renal blood flow regulation, and platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products are key mediators of inflammation, pain, and fever.
By inhibiting COX enzymes, S-flunoxaprofen reduces the production of these pro-inflammatory mediators. While S-flunoxaprofen is a potent inhibitor of prostaglandin synthesis, some studies suggest it does not significantly affect the 5- and 12-lipoxygenase pathways, which are responsible for the synthesis of leukotrienes, another class of inflammatory mediators.[1] This selectivity for the COX pathway is a key characteristic of its pharmacological profile.
Below is a diagram illustrating the arachidonic acid cascade and the site of action for S-flunoxaprofen.
Quantitative Pharmacological Data
Direct in vitro IC50 values for S-flunoxaprofen's inhibition of COX-1 and COX-2 are not readily found in publicly available literature. However, in vivo studies provide valuable data on its anti-inflammatory potency.
Table 1: In Vivo Anti-Inflammatory Activity of S-Flunoxaprofen in Rats
| Parameter | Assay | Animal Model | Route of Administration | ED50 | Reference |
| Inhibition of Thromboxane B2 (TXB2) formation | Sponge implantation with carrageenan | Rat | Oral | 35.4 mg/kg | [1] |
| Inhibition of Prostaglandin E2 (PGE2)-like activity | Sponge implantation with carrageenan | Rat | Oral | 39.9 mg/kg | [1] |
Note: Thromboxane B2 is a stable metabolite of Thromboxane A2, which is primarily produced via the COX-1 pathway in platelets. Prostaglandin E2 is a major product of the COX-2 pathway at sites of inflammation.
Table 2: Comparative Potency of S-Flunoxaprofen with other NSAIDs
| Activity | S-Flunoxaprofen Potency Comparison | Reference |
| Anti-inflammatory | Comparable to indomethacin. Higher than acetylsalicylic acid, ibuprofen, and phenylbutazone. | [2] |
| Analgesic | Slightly lower than indomethacin. Higher than acetylsalicylic acid and ibuprofen. | [2] |
| Antipyretic | Higher than acetylsalicylic acid and ibuprofen. | [2] |
Experimental Protocols
This section details the methodologies for key in vivo experiments used to characterize the pharmacological activity of S-flunoxaprofen.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Inflammatory Exudate in Rats
Objective: To determine the in vivo inhibitory effect of S-flunoxaprofen on the production of inflammatory mediators (prostaglandins and thromboxanes) at a site of inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Inflammation: Sterile polyester sponges are subcutaneously implanted in the dorsal region of the rats. Carrageenan (a potent inflammatory agent) is injected into the sponges to induce an inflammatory response.
-
Drug Administration: S-flunoxaprofen is administered orally at various doses prior to or immediately after sponge implantation. A control group receives the vehicle.
-
Exudate Collection: After a specific time point (e.g., 8 hours), the sponges containing the inflammatory exudate are removed.
-
Analysis of Inflammatory Mediators: The exudate is analyzed for the concentration of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The dose-response curve is plotted, and the ED50 (the dose that produces 50% of the maximal inhibitory effect) is calculated.
Below is a workflow diagram for this experimental protocol.
In Vivo Analgesic Activity: Hot Plate Test in Mice
Objective: To evaluate the central analgesic effect of S-flunoxaprofen.
Methodology:
-
Animal Model: Male Swiss mice (20-25g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Drug Administration: S-flunoxaprofen is administered orally at various doses. A control group receives the vehicle, and a positive control group may receive a known analgesic like morphine.
-
Testing: At specific time intervals after drug administration, each mouse is placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The increase in reaction time (latency) compared to the control group is calculated and used to determine the analgesic effect.
In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rabbits
Objective: To assess the antipyretic effect of S-flunoxaprofen.
Methodology:
-
Animal Model: Adult rabbits of either sex are used.
-
Induction of Pyrexia (Fever): A suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the rabbits to induce fever.
-
Temperature Measurement: The rectal temperature of each rabbit is measured at regular intervals until a stable fever is established.
-
Drug Administration: Once fever is established, S-flunoxaprofen is administered orally at various doses. A control group receives the vehicle.
-
Post-treatment Temperature Measurement: Rectal temperatures are recorded at regular intervals for several hours after drug administration.
-
Data Analysis: The reduction in rectal temperature compared to the control group is calculated to determine the antipyretic activity.
Conclusion
References
The Unidirectional Biotransformation of R-Flunoxaprofen: A Technical Guide to its Chiral Inversion to the S-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, exhibits stereoselective pharmacology, with the S-(+)-enantiomer being the pharmacologically active form. A crucial aspect of its pharmacokinetics is the unidirectional chiral inversion of the inactive R-(-)-enantiomer to the active S-(+)-enantiomer in vivo. This technical guide provides a comprehensive overview of the biotransformation of R-flunoxaprofen, detailing the underlying metabolic pathways, summarizing available quantitative data, and presenting detailed experimental protocols for studying this phenomenon. The guide is intended for researchers and professionals involved in drug development and metabolism studies, offering a foundational understanding of the principles and methodologies for investigating the chiral inversion of this compound and related compounds.
Introduction
Many drugs within the 2-arylpropionic acid (2-APA) class, commonly known as "profens," are administered as racemic mixtures. However, their therapeutic effects, primarily the inhibition of cyclooxygenase (COX) enzymes, are predominantly attributed to the S-enantiomer.[1][2] A remarkable feature of many of these compounds is the in vivo metabolic chiral inversion of the R-enantiomer to the S-enantiomer.[1][2] This unidirectional conversion effectively transforms an inactive isomer into the active therapeutic agent, significantly impacting the overall pharmacodynamic and pharmacokinetic profile of the drug.
This compound, chemically (S)-(+)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, follows this pattern. Understanding the mechanisms and quantification of the chiral inversion of R-flunoxaprofen is critical for optimizing its therapeutic use and for the development of enantiomerically pure drug formulations. This guide synthesizes the current knowledge on the biotransformation of R-flunoxaprofen, with a focus on the biochemical pathways and practical experimental approaches.
The Metabolic Pathway of Chiral Inversion
The chiral inversion of R-flunoxaprofen, like other 2-APAs, is not a direct epimerization. Instead, it is a multi-step enzymatic process primarily occurring in the liver. The widely accepted mechanism involves the formation of a coenzyme A (CoA) thioester intermediate.[1][3] The key steps are outlined below:
-
Stereoselective Formation of (R)-Flunoxaprofenoyl-CoA: The process is initiated by the esterification of the carboxyl group of R-flunoxaprofen with coenzyme A, a reaction catalyzed by acyl-CoA synthetases. This step is highly stereoselective for the R-enantiomer.[3]
-
Racemization of the Thioester: The resulting (R)-flunoxaprofenoyl-CoA undergoes epimerization to its S-enantiomer, catalyzed by an α-methylacyl-CoA racemase. This results in a racemic mixture of the CoA thioesters.
-
Hydrolysis to the S-Enantiomer: The (S)-flunoxaprofenoyl-CoA is then hydrolyzed by thioesterases, releasing the pharmacologically active S-flunoxaprofen.[4] The R-enantiomer of the thioester can also be hydrolyzed back to R-flunoxaprofen.
This pathway is illustrated in the following diagram:
Caption: Metabolic pathway of R-flunoxaprofen chiral inversion.
Quantitative Data on R-Flunoxaprofen Biotransformation
Quantitative data on the chiral inversion of R-flunoxaprofen is limited. The most detailed information comes from a study in rats, with preliminary observations in humans.
Table 1: In Vivo Pharmacokinetics of this compound Enantiomers in Rats Following Oral Administration of R-(-)-Flunoxaprofen
| Parameter | R-(-)-Flunoxaprofen | S-(+)-Flunoxaprofen | Reference |
| Dose | 10 mg/kg | - | [5] |
| Serum Conc. at 18h | < 5 µg/mL | 24 - 30 µg/mL | [5] |
| AUC | Data not available | Data not available | - |
| Cmax | Data not available | Data not available | - |
| Tmax | Data not available | Data not available | - |
| % Inversion | Data not available | Data not available | - |
Note: The serum concentrations of S-(+)-flunoxaprofen after administration of the R-(-)-enantiomer were comparable to those achieved after direct oral administration of the S-(+)-enantiomer at the same dose.[5]
Table 2: In Vivo Pharmacokinetics of this compound Enantiomers in Humans Following Oral Administration of R-(-)-Flunoxaprofen
| Parameter | R-(-)-Flunoxaprofen | S-(+)-Flunoxaprofen | Reference |
| Dose | 100 mg (single dose) | - | [5] |
| Pharmacokinetic Data | Preliminary observations showed the presence of S-(+)-flunoxaprofen in blood. Detailed quantitative data is not available. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biotransformation of R-flunoxaprofen. These protocols are based on established methods for other profens and can be adapted for this compound.
In Vivo Chiral Inversion Study in Rats
This protocol outlines a typical in vivo experiment to determine the extent of chiral inversion of R-flunoxaprofen in rats.
Caption: Workflow for an in vivo chiral inversion study.
Methodology:
-
Animals: Male Wistar rats (200-250 g) are acclimatized for at least one week before the experiment.
-
Drug Administration: R-flunoxaprofen is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally by gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes and stored at -80°C until analysis.
-
Sample Preparation for HPLC:
-
To 100 µL of plasma, add an internal standard (e.g., another profen not present in the sample).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis: (See section 4.3 for a detailed method).
-
Pharmacokinetic Analysis: The plasma concentration-time data for both R- and S-flunoxaprofen are used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration). The extent of inversion can be calculated using the formula: % Inversion = [AUC(S) / (AUC(R) + AUC(S))] x 100
In Vitro Chiral Inversion Study using Rat Liver S9 Fraction
This protocol describes an in vitro assay to investigate the enzymatic conversion of R-flunoxaprofen using the S9 fraction from rat liver, which contains both microsomal and cytosolic enzymes.
Methodology:
-
Preparation of S9 Fraction: Homogenize fresh rat liver in ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and centrifuge at 9000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction.
-
Incubation Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
Rat liver S9 fraction (e.g., 1 mg protein/mL)
-
R-flunoxaprofen (e.g., 100 µM)
-
Cofactors: ATP (5 mM), Coenzyme A (0.5 mM), MgCl2 (5 mM)
-
Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 500 µL.
-
-
Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding the cofactors.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots (e.g., 50 µL) and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the concentrations of R- and S-flunoxaprofen using chiral HPLC (see section 4.3).
Chiral HPLC Method for this compound Enantiomers
This is a general protocol for the separation and quantification of this compound enantiomers, which should be optimized for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
Method Validation:
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Conclusion
The biotransformation of R-flunoxaprofen to its pharmacologically active S-enantiomer is a critical determinant of its overall therapeutic efficacy. This unidirectional chiral inversion, mediated by a CoA-thioester pathway, underscores the importance of stereoselective considerations in drug development and clinical use. While specific quantitative data for this compound remains somewhat limited in the public domain, the established mechanisms for the profen class provide a robust framework for its study. The experimental protocols detailed in this guide offer a practical starting point for researchers to further investigate the chiral inversion of R-flunoxaprofen and other 2-arylpropionic acids, contributing to a deeper understanding of their metabolism and pharmacology. Further research is warranted to fully elucidate the pharmacokinetics of this compound's chiral inversion in humans to refine dosing strategies and enhance therapeutic outcomes.
References
- 1. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical pharmacokinetics of the 2-arylpropionic acid non-steroidal antiinflammatory drug this compound in rats and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Flunoxaprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Flunoxaprofen, a chiral non-steroidal anti-inflammatory drug (NSAID). The information presented is intended to support research, drug development, and formulation activities by offering detailed data, experimental methodologies, and a clear understanding of its mechanism of action.
Introduction
This compound, also known by the trade name Priaxim, is a non-steroidal anti-inflammatory drug belonging to the arylpropionic acid class.[1] Structurally, it is a two-ring heterocyclic compound derived from benzoxazole.[2] Although it demonstrated efficacy in treating osteoarthritis and rheumatoid arthritis, its clinical use was discontinued due to concerns about potential hepatotoxicity.[2][3][4] As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[3][5] The S-enantiomer is the pharmacologically active form of the drug.[2]
Chemical Structure and Identifiers
This compound is chemically designated as (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid.[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid[2][3] |
| CAS Number | 66934-18-7[1][2][4][6] |
| Molecular Formula | C₁₆H₁₂FNO₃[1][2][3][4][6] |
| SMILES | C--INVALID-LINK--C(=O)O[2][3][6] |
| InChI | InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1[2][3][6] |
| InChIKey | ARPYQKTVRGFPIS-VIFPVBQESA-N[2][3] |
| Synonyms | Priaxim, RV-12424, (S)-(+)-Flunoxaprofen[1][3][4] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for formulation development, influencing its solubility, stability, and bioavailability.[7][8][9]
Table 2: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 285.27 g/mol | [1][3] |
| Appearance | Off-white crystalline solid | [1][10] |
| Melting Point | 162-164 °C | [1][4][6] |
| Density | 1.334 g/cm³ | [4] |
| Boiling Point | 419.4 °C at 760 mmHg | [4] |
| Flash Point | 207.5 °C | [4] |
Table 3: Solubility and Partitioning Characteristics of this compound
| Property | Value / Description | Source(s) |
| Water Solubility | Limited water-solubility.[2] The propanoic acid group allows for moderate solubility in water, enhanced by hydrogen bonding.[10] | [2][10] |
| Organic Solvent Solubility | Exhibits good solubility in organic solvents like ethanol and methanol.[10] Crystals can be formed from acetone-water or acetic acid.[1] | [1][10] |
| LogP (XLogP3) | 3.822 | [4] |
| Polar Surface Area (PSA) | 63.3 Ų | [3][4] |
Table 4: Spectroscopic and Other Properties of this compound
| Property | Value | Source(s) |
| Refractive Index | 1.617 | [4] |
| Optical Rotation [α]D²⁰ | +50° (c = 2% in DMF) | [1][4] |
Mechanism of Action: COX Inhibition Pathway
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[3][5] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in inflammation and pain pathways.[3][11] By blocking this conversion, this compound reduces the production of pro-inflammatory prostaglandins.[3][12]
Caption: Mechanism of action of this compound via inhibition of COX enzymes.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a specific API like this compound are often proprietary. However, standard methodologies are widely used in the pharmaceutical industry for these characterizations.[7][9]
The melting point is a crucial indicator of purity and is typically determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.
-
Methodology (DSC):
-
A small, accurately weighed sample (1-5 mg) of this compound is placed into an aluminum DSC pan.
-
The pan is hermetically sealed and placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
-
Aqueous and solvent solubility are fundamental properties impacting drug dissolution and bioavailability.[13]
-
Methodology (Equilibrium Shake-Flask Method):
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, phosphate buffer pH 7.4, ethanol) in a sealed vial.
-
The suspension is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.
-
The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: General experimental workflow for determining equilibrium solubility.
The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which influences its absorption and distribution.
-
Methodology (Shake-Flask Method):
-
A solution of this compound of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask.
-
A small volume of the this compound stock solution is added.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Conclusion
This compound is a well-characterized NSAID with defined physicochemical properties. Its crystalline nature, melting point of 162-164 °C, and high lipophilicity (XLogP3 ≈ 3.82) are key characteristics. The limited aqueous solubility is a critical factor for consideration in formulation development, often requiring strategies such as salt formation to enhance dissolution.[2] Its established mechanism of action as a COX inhibitor provides a clear basis for its pharmacological activity. The data and methodologies presented in this guide offer a solid foundation for professionals engaged in the research and development of related chemical entities.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H12FNO3 | CID 68869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. labinsights.nl [labinsights.nl]
- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ajptonline.com [ajptonline.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a non-steroidal anti-inflammatory agent, on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Pro-oxidative Properties of Flunoxaprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pro-oxidative properties of Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID). While recognized for its anti-inflammatory effects, in vitro studies have revealed its capacity to induce oxidative stress, a critical consideration in drug development and mechanistic studies. This document summarizes the key findings, details the experimental methodologies used to assess these properties, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Core Findings: this compound-Induced Oxidative Metabolism
In vitro studies have established the pro-oxidative properties of this compound, primarily through its interaction with human polymorphonuclear leucocytes (PMNLs). The key observations are a dose-dependent induction of reactive oxygen species (ROS) production, a phenomenon that is potentiated by ultraviolet (UV) radiation.
Quantitative Data Summary
| Parameter | Observation | Concentration Range | Enhancing Factors | Reference |
| Spontaneous Oxidant Release | Dose-related increase in luminol- and lucigenin-enhanced chemiluminescence. | Starting at ≥ 3.75 µg/mL | UV-radiation | [1][2] |
| Priming Effect | Pre-incubation with sub-stimulatory concentrations enhanced subsequent oxidant release upon stimulation with standard stimuli. | Not specified | N/A | [1][2] |
| Comparison with Benoxaprofen | This compound exhibited pro-oxidative properties to a lesser extent than benoxaprofen. | ≥ 3.75 µg/mL | N/A | [1][2] |
Signaling Pathway of this compound-Induced ROS Production
The pro-oxidative effects of this compound in PMNLs are linked to the activation of specific intracellular signaling cascades. The proposed mechanism involves the activation of protein kinase C (PKC), a key regulator of the NADPH oxidase complex responsible for superoxide production.
Caption: Proposed signaling pathway for this compound-induced ROS production in PMNLs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the pro-oxidative properties of this compound.
Measurement of Reactive Oxygen Species (ROS) Production by Chemiluminescence
This assay quantifies the production of ROS by phagocytic cells like PMNLs. Luminol detects a broad range of ROS, while lucigenin is more specific for superoxide anions.
a) Luminol-Enhanced Chemiluminescence
-
Principle: Luminol is oxidized by various ROS, particularly those generated by the myeloperoxidase (MPO) system, resulting in the emission of light.
-
Cell Preparation: Isolate human PMNLs from fresh heparinized blood using a standard density gradient centrifugation method. Resuspend the cells in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS), at a concentration of 1 x 10^6 cells/mL.
-
Assay Procedure:
-
In a 96-well microplate, add 90 µL of the PMNL suspension.
-
Add 10 µL of luminol solution to a final concentration of 10-55 µM.
-
Add this compound at various concentrations (e.g., 3.75 - 100 µg/mL). For control wells, add the vehicle solvent.
-
Immediately place the plate in a luminometer and measure light emission (chemiluminescence) in relative light units (RLU) or counts per minute (CPM) at 37°C. Readings are typically taken kinetically over a period of 30-60 minutes.
-
-
Data Analysis: The results can be expressed as the peak chemiluminescence or the area under the curve.
b) Lucigenin-Enhanced Chemiluminescence
-
Principle: Lucigenin is reduced by superoxide anions to a cation radical, which, upon further reaction with superoxide, produces an unstable dioxetane that decomposes with the emission of light.
-
Cell Preparation: Prepare PMNLs as described for the luminol assay.
-
Assay Procedure:
-
The procedure is similar to the luminol assay, with lucigenin substituted for luminol.
-
Add lucigenin to a final concentration of approximately 5 µM to avoid auto-oxidation at higher concentrations.
-
Add this compound and measure chemiluminescence in a luminometer.
-
-
Data Analysis: Similar to the luminol assay, data can be presented as peak chemiluminescence or the area under the curve, which is indicative of superoxide production.
Assessment of Lipid Peroxidation (TBARS Assay)
This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA2) that can be quantified spectrophotometrically.
-
Sample Preparation:
-
Incubate PMNLs (or another relevant cell type) with this compound at the desired concentrations for a specified period.
-
Lyse the cells and collect the supernatant for analysis.
-
-
Assay Procedure:
-
To 100 µL of the sample or MDA standard, add TBARS assay reagents, including TBA and an acidic solution.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10-30 minutes to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the concentration of thiobarbituric acid reactive substances (TBARS) in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.
Protein Kinase C (PKC) Activity Assay
To confirm the involvement of PKC in this compound-induced ROS production, a PKC activity assay can be performed.
-
Principle: This ELISA-based assay measures the phosphorylation of a specific substrate peptide by PKC. The phosphorylated substrate is then detected by a specific antibody.
-
Sample Preparation:
-
Treat PMNLs with this compound.
-
Prepare cell lysates that preserve kinase activity.
-
-
Assay Procedure:
-
Add the cell lysate containing PKC to microplate wells pre-coated with a PKC substrate.
-
Initiate the phosphorylation reaction by adding ATP.
-
After incubation, add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at a specific wavelength.
-
-
Data Analysis: The intensity of the color is proportional to the PKC activity in the sample. The use of specific PKC inhibitors, such as H-7, can be used to confirm the specificity of the assay.
Experimental Workflow for Assessing Pro-oxidative Properties
The following diagram illustrates a general workflow for the in vitro assessment of a compound's pro-oxidative potential.
Caption: General experimental workflow for in vitro pro-oxidant property assessment.
Conclusion
The available in vitro evidence indicates that this compound possesses pro-oxidative properties, particularly in human PMNLs, through a mechanism involving the activation of protein kinase C. While specific quantitative data is sparse in the public domain, the qualitative findings are consistent. The experimental protocols detailed in this guide provide a framework for further investigation and validation of these effects. A thorough understanding of a drug candidate's potential to induce oxidative stress is paramount for a comprehensive safety and efficacy assessment in the drug development process.
References
An In-depth Technical Guide on the Covalent Binding of Flunoxaprofen to Liver Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) structurally similar to benoxaprofen, was withdrawn from clinical consideration due to concerns about potential hepatotoxicity. The primary mechanism underlying this toxicity is believed to be the metabolic activation of this compound into reactive intermediates that covalently bind to hepatic proteins. This covalent modification can lead to cellular dysfunction, immune-mediated adverse reactions, and ultimately, liver injury.[1][2][3] This guide provides a comprehensive overview of the metabolic pathways involved in this compound bioactivation, summarizes key quantitative data, details the experimental protocols used to investigate these phenomena, and presents visual workflows and pathways to facilitate understanding.
Metabolic Activation Pathways of this compound
The covalent binding of this compound to liver proteins is not a direct action of the parent drug but rather the result of its conversion into chemically reactive metabolites. Two primary metabolic pathways have been identified as being responsible for this bioactivation: the formation of an acyl glucuronide and the formation of an acyl-CoA thioester.[1][4]
Acyl Glucuronidation Pathway
A significant pathway for the metabolism of carboxylic acid-containing drugs like this compound is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[4] This process forms an acyl glucuronide metabolite (this compound-1-O-β-glucuronide or FLX-G).[4] While often a detoxification pathway, acyl glucuronides can be chemically unstable.[1] They can undergo intramolecular acyl migration to form reactive isomers or react directly with nucleophilic residues on proteins (such as lysine, cysteine, or histidine) via transacylation.[1][4] This process results in the formation of a stable, covalent drug-protein adduct. Studies have shown that this acyl glucuronide-dependent pathway is responsible for a portion, estimated to be around 50%, of the covalent binding of this compound to hepatocellular proteins.[4]
Acyl-CoA Thioester Pathway
This compound can also be activated by acyl-CoA synthetases to form a high-energy this compound-S-acyl-CoA thioester (FLX-CoA).[1] These acyl-CoA thioesters are known to be reactive intermediates capable of transacylating protein nucleophiles or glutathione (GSH).[1][5] Research in rat hepatocytes has demonstrated a stereoselective formation of FLX-CoA, predominantly from the (R)-(-)-enantiomer of this compound.[1] This reactive intermediate can then covalently modify proteins, contributing to the overall burden of protein adducts within the liver.[1]
Role of Cytochrome P450 (P450) Oxidation
While acyl glucuronidation and acyl-CoA formation are the more established pathways for this compound, metabolic activation involving P450 enzymes is another potential route for the formation of reactive intermediates from NSAIDs.[4] For some drugs, P450-mediated oxidation can generate reactive species that modify proteins.[3][6] However, for this compound and its analogue benoxaprofen, studies using P450 inhibitors did not significantly reduce covalent binding in hepatocytes, suggesting that P450-mediated oxidation is not the primary pathway for the formation of protein-reactive metabolites for this specific compound, in contrast to the acyl glucuronide pathway.[4]
Caption: Metabolic bioactivation pathways of this compound leading to covalent protein binding.
Quantitative Data on this compound Adduct Formation
Quantitative analysis of this compound metabolites and their protein adducts is crucial for assessing the risk of hepatotoxicity. The following table summarizes key pharmacokinetic data from in vivo studies.
| Parameter | S-Flunoxaprofen | S-Benoxaprofen | R-Benoxaprofen | Reference |
| Dose (racemate) | 100 mg | 600 mg | 600 mg | [7] |
| Average Cmax of Glucuronide | 395 ng/mL | 775 ng/mL | 563 ng/mL | [7] |
| Plasma Adduct Concentration | 29 ng/mL | 28 ng/mL | 18 ng/mL | [7] |
Note: The data indicates a higher reactivity for S-flunoxaprofen glucuronide compared to S-benoxaprofen glucuronide, as similar adduct concentrations were observed despite a lower dose and lower glucuronide concentrations for this compound.[7]
Experimental Protocols for Covalent Binding Assessment
A multi-faceted approach is required to characterize the covalent binding of drugs like this compound to liver proteins. This involves in vitro cell culture systems, metabolic pathway elucidation using inhibitors, and sophisticated analytical techniques for detection and identification of adducts.
In Vitro Model: Sandwich-Cultured Hepatocytes
This model is considered superior to simple in vitro incubations with model proteins as it utilizes intact liver cells, providing a more physiologically relevant environment for studying metabolism and covalent binding.[4]
-
Cell Culture: Primary rat or human hepatocytes are cultured on collagen-coated plates and overlaid with a second layer of collagen, creating a "sandwich" configuration. This setup helps maintain hepatocyte viability and function for extended periods.[4]
-
Incubation: The cultured hepatocytes are exposed to varying concentrations of this compound over different time points.
-
Sample Collection: At the end of the incubation period, the cells and media are collected. The cells are washed to remove unbound drug and then lysed. The protein fraction is precipitated (e.g., with methanol) and washed extensively to ensure only covalently bound drug remains.
-
Analysis: The amount of covalently bound this compound is quantified, typically using radiolabeled compounds or mass spectrometry. The formation of metabolites like FLX-G in the media can also be measured.
Elucidation of Metabolic Pathways
To determine the contribution of different metabolic pathways, specific enzyme inhibitors or inducers are co-incubated with this compound in the hepatocyte model.[4]
-
Inhibition of Glucuronidation: Borneol, which depletes the UGT cofactor UDP-glucuronic acid, is used to inhibit the formation of acyl glucuronides. A corresponding decrease in covalent binding implicates the glucuronidation pathway.[4]
-
Inhibition of P450 Enzymes: P450 inhibitors such as aminobenzotriazole (ABT) or SKF-525A are used to assess the role of oxidative metabolism.[4]
-
Induction of Enzymes: Pre-treating hepatocytes with enzyme inducers like phenobarbital (PH), a Phase II enzyme inducer, can increase glucuronidation.[4] The effect of this induction on covalent binding provides further evidence for the role of this pathway.[4]
Detection and Characterization of Protein Adducts
Several analytical techniques are employed to detect, quantify, and identify the specific proteins that are modified by this compound.[8][9]
-
SDS-PAGE and Fluorescence Scanning: This method is used for the direct detection of intact protein adducts.[7]
-
Proteins from in vitro incubations or in vivo samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (electroblotting).
-
Since this compound is fluorescent, the membrane can be scanned with a fluorescence detector to identify protein bands that have the drug covalently attached. This method identified adducts on proteins of approximately 39 and 62 kDa in microsomal incubations.[7]
-
-
Mass Spectrometry (MS)-Based Proteomics: MS is a powerful tool for confirming covalent binding and identifying the exact site of modification.[8][10][11]
-
Intact Protein Analysis: The total mass of a protein is measured. An increase in mass corresponding to the mass of the this compound metabolite confirms covalent binding.[10]
-
Peptide Mapping (Bottom-Up MS): The adducted protein is digested into smaller peptides using an enzyme like trypsin. This mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][11] The modified peptides will have a specific mass shift, allowing for their identification and the pinpointing of the exact amino acid residue that was modified.[8]
-
-
Immunoassays: These assays use antibodies that specifically recognize the drug-protein adducts.[12] Competitive immunoassays can be developed for rapid and high-throughput screening to detect the presence of adducts in serum or cell lysates.[12]
Caption: General experimental workflow for investigating this compound-protein adduct formation.
Conclusion and Implications
The covalent binding of this compound to liver proteins is a complex process mediated by its metabolic activation into reactive acyl glucuronide and acyl-CoA thioester intermediates.[1][4] The formation of these adducts is considered a key initiating event in the potential hepatotoxicity associated with the drug.[1][4] Understanding these mechanisms and employing robust experimental methodologies, such as those detailed in this guide, is critical in modern drug development. For researchers and drug safety professionals, the early characterization of metabolic activation pathways and the potential for covalent binding is essential for identifying and mitigating the risks of drug-induced liver injury, ultimately leading to the development of safer medicines.[13]
References
- 1. Stereoselective this compound-S-acyl-glutathione Thioester Formation Mediated by Acyl-CoA Formation in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Glucuronidation and Covalent Protein Binding of Benoxaprofen and this compound in Sandwich-Cultured Rat and Human Hepatocytes | ID: bz60d344n | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and this compound in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A retrospective study of the molecular toxicology of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent binding of acidic drugs via reactive intermediates: detection of benoxaprofen and this compound protein adducts in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of Flunoxaprofen Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), undergoes metabolic conjugation to form this compound acyl glucuronide (FLX-AG). This metabolite is not an inert end-product; rather, it is a reactive electrophile capable of undergoing several chemical transformations that can lead to covalent binding with endogenous macromolecules. This reactivity has been implicated in potential toxicological outcomes. This guide provides a comprehensive overview of the chemical reactivity of FLX-AG, including its degradation pathways, covalent binding to proteins, and the experimental methodologies employed to investigate these phenomena. Particular attention is given to the stereoselective nature of this compound's reactivity, with the (R)-enantiomer of its acyl glucuronide demonstrating greater instability.
Introduction to this compound Acyl Glucuronide Reactivity
Acyl glucuronides are a class of metabolites formed from carboxylic acid-containing drugs. Unlike other types of glucuronides, they are chemically unstable and can react with nucleophiles, such as proteins.[1] The reactivity of these metabolites is a significant consideration in drug development, as the formation of drug-protein adducts can potentially lead to idiosyncratic adverse drug reactions.[2] this compound, a chiral NSAID, provides a compelling case study in acyl glucuronide reactivity due to the stereoselectivity observed in its metabolism and subsequent reactions.[2]
Degradation and Reaction Pathways of this compound Acyl Glucuronide
The primary reactive pathway of this compound acyl glucuronide involves intramolecular rearrangement, a process known as acyl migration. The initial 1-O-acyl glucuronide can isomerize to the 2-, 3-, and 4-O-acyl positional isomers.[2] These isomers can then undergo hydrolysis back to the parent drug, this compound, or participate in covalent binding reactions. The (R)-enantiomer of this compound acyl glucuronide has been shown to be more susceptible to acyl migration than the (S)-enantiomer.[2]
Another significant metabolic pathway for this compound is the formation of a highly reactive acyl-CoA thioester, which can also contribute to covalent binding.[2] Inhibition of acyl glucuronidation only partially reduces the overall covalent binding of this compound to proteins, suggesting a role for the acyl-CoA pathway.[2]
Caption: Figure 1: Degradation and Bioactivation Pathways of this compound Acyl Glucuronide
Covalent Binding to Proteins
The electrophilic nature of this compound acyl glucuronide and its acyl-CoA thioester metabolite facilitates their covalent binding to nucleophilic residues on proteins, such as lysine, cysteine, and histidine.[2] This irreversible modification can alter protein structure and function, potentially triggering an immune response.[2] In vivo studies in rats have demonstrated that both this compound and its structural analog, benoxaprofen, form adducts with plasma and liver proteins.[3] While plasma protein adduct concentrations were similar for both drugs, benoxaprofen glucuronide was found to be more reactive than this compound glucuronide, leading to a higher degree of liver protein adducts relative to its exposure.[3] The major protein targets for covalent binding in the liver have been identified as proteins with molecular weights of approximately 70 kDa and 110 kDa.[3]
Caption: Figure 2: Mechanism of Covalent Protein Adduct Formation
Quantitative Data on Reactivity and Binding
| Parameter | S-Flunoxaprofen | R/S-Benoxaprofen | Reference |
| In Vivo Covalent Binding (Human Plasma) | |||
| Adduct Concentration | 29 ng/mL | S: 28 ng/mL, R: 18 ng/mL | [5] |
| In Vivo Glucuronide Concentration (Human Plasma, Cmax) | |||
| S-Flunoxaprofen-G | 395 ng/mL | - | [5] |
| S-Benoxaprofen-G | - | 775 ng/mL | [5] |
| R-Benoxaprofen-G | - | 563 ng/mL | [5] |
Experimental Protocols
Determination of Degradation Kinetics by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the degradation of acyl glucuronides in real-time.[1][6] This method allows for the simultaneous observation of the disappearance of the initial 1-O-acyl glucuronide and the appearance of its acyl migration isomers and hydrolysis products.
Generalized Protocol:
-
Sample Preparation: The acyl glucuronide of interest is dissolved in a deuterated buffer at a physiological pH (e.g., 7.4) and maintained at a constant temperature (e.g., 37°C).[7]
-
NMR Data Acquisition: A series of ¹H NMR spectra are acquired over time. The disappearance of the anomeric proton signal of the 1-O-acyl glucuronide is monitored.[1]
-
Data Analysis: The rate of disappearance of the anomeric proton signal is used to calculate the degradation half-life of the 1-O-acyl glucuronide. The appearance of new signals corresponding to the acyl migration isomers can also be quantified.[1]
Detection of Protein Adducts by SDS-PAGE and Immunoblotting
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by immunoblotting is a common method for detecting covalent protein adducts.[5]
Generalized Protocol:
-
Sample Preparation: Plasma or liver microsomal proteins from in vitro incubations or in vivo studies are isolated.[5]
-
SDS-PAGE: The protein samples are separated by SDS-PAGE based on their molecular weight.[5]
-
Electrotransfer: The separated proteins are transferred from the polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody raised against the drug of interest (e.g., an anti-flunoxaprofen antibody).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein adducts are visualized by adding a chemiluminescent substrate and detecting the emitted light.[8]
-
Characterization of Protein Adducts by Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive technique used to identify the specific proteins that have been modified and to characterize the site of adduction.[9][10]
Generalized Protocol:
-
Sample Preparation: Protein adducts are isolated, for example, by gel electrophoresis. The protein bands of interest are excised and subjected to in-gel digestion with a protease (e.g., trypsin).[11]
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the peptides. Peptides that show a mass shift corresponding to the addition of the this compound moiety are identified as adducted peptides. The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the specific amino acid residue that has been modified.[9]
Caption: Figure 3: Experimental Workflow for Studying this compound Acyl Glucuronide Reactivity
Conclusion
The reactivity of this compound acyl glucuronide is a critical aspect of its metabolism and has important implications for drug safety assessment. Its ability to undergo acyl migration and form covalent adducts with proteins highlights the need for a thorough understanding of the chemical properties of drug metabolites. The stereoselective nature of this reactivity, with the (R)-enantiomer being more labile, further emphasizes the importance of considering stereochemistry in drug development. The experimental approaches outlined in this guide provide a framework for investigating the reactivity of acyl glucuronides and assessing the potential risks associated with their formation.
References
- 1. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective this compound-S-acyl-glutathione Thioester Formation Mediated by Acyl-CoA Formation in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of benoxaprofen and this compound acyl glucuronides in covalent binding to rat plasma and liver proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent binding of acidic drugs via reactive intermediates: detection of benoxaprofen and this compound protein adducts in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunochemical identification of mouse hepatic protein adducts derived from the nonsteroidal anti-inflammatory drugs diclofenac, sulindac, and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Drug–Protein Adducts in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stereospecific Assay for Flunoxaprofen Enantiomers by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. Like other profens, it possesses a chiral center, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. The S-(+)-enantiomer is typically the pharmacologically active form.[1] Therefore, a stereospecific assay is crucial for pharmacokinetic studies, drug metabolism research, and quality control of enantiomerically pure formulations. This application note provides a detailed protocol for the chiral separation and quantification of this compound enantiomers in biological matrices using High-Performance Liquid Chromatography (HPLC).
Principle
The method employs a chiral stationary phase (CSP) to achieve enantioselective separation of the this compound enantiomers. The differential interaction of the enantiomers with the chiral selector results in different retention times, allowing for their individual quantification. A common approach for profens involves the use of polysaccharide-based or cyclodextrin-based CSPs. Detection is typically performed using a UV detector.
Experimental Workflow
The overall experimental workflow for the stereospecific assay of this compound enantiomers is depicted below.
Caption: Workflow for the Stereospecific Assay of this compound Enantiomers.
Experimental Protocols
Materials and Reagents
-
This compound enantiomers (R-(-)-flunoxaprofen and S-(+)-flunoxaprofen) reference standards
-
Internal Standard (e.g., another profen not present in the sample)
-
HPLC-grade acetonitrile, methanol, hexane, and isopropanol
-
Potassium dihydrogen phosphate
-
Ortho-phosphoric acid
-
Water (HPLC-grade or equivalent)
-
Human or animal plasma (for validation and sample analysis)
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral HPLC column (e.g., Chiralpak AD, Chiralcel OD, or a cyclodextrin-based column).
Sample Preparation (from Plasma)
This protocol is adapted from methods used for other profens in biological matrices.
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution.
-
Acidify the plasma by adding 50 µL of 1M phosphoric acid.
-
Add 2 mL of an extraction solvent (e.g., a mixture of hexane and isopropanol, 90:10 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
HPLC Conditions
The following are example HPLC conditions that can be used as a starting point for method development. Optimization may be required based on the specific column and instrumentation used.
Table 1: Example HPLC Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| Chiral Stationary Phase | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Acetic Acid (90:10:0.1, v/v/v) | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate pH 3.0 (33:67, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 30°C |
| Detection Wavelength | 254 nm | 274 nm |
| Injection Volume | 20 µL | 20 µL |
Data Presentation
The performance of the chiral HPLC method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized in the table below. The values presented are hypothetical and should be determined experimentally during method validation.
Table 2: Hypothetical Performance Characteristics of the Stereospecific HPLC Assay
| Parameter | R-(-)-Flunoxaprofen | S-(+)-Flunoxaprofen |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 |
| Intra-day Precision (%RSD) | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 10% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Signaling Pathway and Chiral Inversion
This compound, like other 2-arylpropionic acid NSAIDs, exerts its anti-inflammatory effect primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. The S-(+)-enantiomer is the more potent inhibitor of COX. In some profens, the R-(-)-enantiomer can undergo in vivo chiral inversion to the active S-(+)-enantiomer. This metabolic pathway is important to consider in pharmacokinetic modeling.
Caption: Metabolic Chiral Inversion of R-(-)-Flunoxaprofen.
Conclusion
The described chiral HPLC method provides a framework for the development and validation of a stereospecific assay for this compound enantiomers. The successful separation and quantification of the individual enantiomers are essential for understanding their distinct pharmacological and pharmacokinetic profiles, which is a critical aspect of drug development and clinical research. The provided protocols and parameters should be optimized for the specific laboratory conditions and analytical requirements.
References
Application Notes and Protocols for Flunoxaprofen Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. In rodent models, it has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties. These notes provide an overview of its mechanism of action, pharmacokinetic profile, and detailed protocols for its administration in preclinical research settings.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation, pain, and fever. This compound interferes with the generation of arachidonic acid metabolites from the cyclooxygenase pathway, without significantly affecting the 5- and 12-lipoxygenase pathways.[1] It has been shown to reduce the concentration of thromboxane (TX)B2 and prostaglandin (PG)E2-like activity in the inflammatory exudate of rats.[1]
Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo rodent studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats.[2]
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Peak Plasma Level | Oral & IV | 20-40 | ~200 µg/mL |
| Half-life | Oral & IV | 20-40 | ~70 hours |
| Volume of Distribution | Oral & IV | 20-40 | 2 L/kg |
| Total Clearance | Oral & IV | 20-40 | 40-50 mL/h/kg |
| Bioavailability | Oral & IV | 20-40 | High |
Table 2: Anti-Inflammatory Activity of this compound in Rats.[1][3][4]
| Model | Route of Administration | ED₅₀ (mg/kg) |
| Carrageenan-induced Paw Edema | Oral | 35.4 - 39.9 |
| Pellet-induced Granuloma | Oral | 5-20 (per day) |
| Adjuvant-induced Arthritis | Oral | 10 (per day) |
Table 3: Cardiovascular Effects of Chronic this compound Administration in Rats.[5]
| Rat Strain | Dose (mg/kg/day) | Duration | Observed Effect |
| Normotensive & Spontaneously Hypertensive (SHR) | 6.6, 11.5, 19.9 (in feed) | 560 days | Increased pressor response to carotid artery occlusion, noradrenaline, and angiotensin II. |
| Normotensive & SHR | 20 | 7 days | Increased pressor responses. |
| Normotensive | 20 | 7 days | Partially reduced the antihypertensive activity of etozolin. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow: In Vivo Anti-Inflammatory Assay
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plebysmometer or digital calipers
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (multiple dose levels, e.g., 10, 20, 40 mg/kg)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Protocol 2: Oral Gavage Administration
Materials:
-
This compound solution/suspension
-
Appropriately sized gavage needle (e.g., 18G for rats)
-
Syringe
Procedure:
-
Preparation: Prepare the this compound solution or suspension in a suitable vehicle to the desired concentration.
-
Animal Restraint: Gently but firmly restrain the rat.
-
Needle Insertion: Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned, administer the solution smoothly.
-
Post-Procedure Monitoring: Monitor the animal for any signs of distress.
Protocol 3: Intravenous (IV) Injection
Materials:
-
Sterile this compound solution
-
Sterile syringe and needle (e.g., 25-27G)
-
Restraining device
Procedure:
-
Preparation: Prepare a sterile solution of this compound for injection.
-
Animal Restraint: Place the rat in a suitable restraining device to immobilize the tail.
-
Vein Dilation: If necessary, dilate the lateral tail vein with warm water.
-
Injection: Insert the needle into the vein and slowly inject the solution.
-
Post-Procedure Monitoring: Observe the animal for any adverse reactions.
Concluding Remarks
This compound is a potent NSAID with a well-characterized anti-inflammatory profile in rodent models. The provided protocols and data serve as a comprehensive resource for researchers designing and conducting preclinical studies with this compound. Adherence to established methodologies and careful consideration of the pharmacokinetic and pharmacodynamic properties of this compound are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying Flunoxaprofen Hepatotoxicity in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that, like other drugs in its class, carries a potential risk of hepatotoxicity. Understanding the mechanisms of this compound-induced liver injury is crucial for risk assessment and the development of safer therapeutic alternatives. In vitro models provide a valuable platform to investigate the cytotoxic effects of this compound on hepatocytes, elucidate the underlying molecular pathways, and screen for potential mitigating agents.
These application notes provide a comprehensive overview of the in vitro models and experimental protocols used to study this compound hepatotoxicity. The focus is on the metabolic activation of this compound into reactive metabolites and the subsequent cellular damage.
Key Concepts in this compound Hepatotoxicity
The primary mechanism implicated in the hepatotoxicity of this compound and its structural analog, benoxaprofen, involves metabolic activation.[1][2] this compound is metabolized in the liver, primarily through glucuronidation, to form reactive acyl glucuronide metabolites.[2][3] These metabolites can covalently bind to cellular proteins, forming protein adducts that can lead to cellular dysfunction and trigger downstream toxic events.[1][3][4]
In Vitro Models for Hepatotoxicity Studies
Several in vitro models can be employed to investigate this compound-induced liver injury. The choice of model depends on the specific research question and the desired complexity.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro toxicology studies, PHHs most closely mimic the metabolic capabilities and physiological responses of the human liver. However, their use is often limited by availability, cost, and inter-donor variability.
-
Sandwich-Cultured Hepatocytes (SCHs): This 3D culture system, where hepatocytes are cultured between two layers of extracellular matrix, helps to maintain the polarity and metabolic functions of hepatocytes for a longer duration compared to conventional 2D cultures. This model is particularly useful for studying the formation and transport of metabolites.[2]
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These immortalized cell lines are more readily available and easier to culture than primary hepatocytes. While they may not fully recapitulate the metabolic activity of primary cells, they are useful for high-throughput screening and mechanistic studies. HepaRG cells, in particular, can be differentiated into hepatocyte-like cells with higher metabolic competence than HepG2 cells.
Experimental Workflow for Assessing this compound Hepatotoxicity
The following diagram outlines a typical experimental workflow for investigating the hepatotoxicity of this compound in vitro.
References
- 1. Role of benoxaprofen and this compound acyl glucuronides in covalent binding to rat plasma and liver proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation and covalent protein binding of benoxaprofen and this compound in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective this compound-S-acyl-glutathione Thioester Formation Mediated by Acyl-CoA Formation in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and this compound in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Flunoxaprofen: Application Notes and Protocols for Inducing Anti-inflammatory Response in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It has demonstrated potent anti-inflammatory, analgesic, and antipyretic properties in various preclinical studies involving rat models of inflammation. These application notes provide a comprehensive overview of the use of this compound to induce an anti-inflammatory response in rats, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows. This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins and thromboxanes. Notably, studies have suggested that this compound may exhibit a favorable gastrointestinal safety profile compared to other NSAIDs, as it does not appear to inhibit prostaglandin synthesis in the gastric mucosa of rats.[1]
Data Presentation
The anti-inflammatory efficacy of this compound has been quantified in several standard rat models of inflammation. The following tables summarize the key findings.
Table 1: Efficacy of this compound in Acute and Subacute Inflammation Models in Rats
| Inflammation Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Carrageenan-induced Paw Edema (Acute) | Oral | 6 - 25 mg/kg | Strong inhibitory activity | [2] |
| Carrageenan-induced Paw Edema (Acute) | Rectal | 50 - 100 mg/kg | Strong inhibitory activity | [2] |
| Carrageenan-induced Paw Edema (Acute) | Oral | 10 mg/kg | 50% inhibition of edema | [1] |
| Carrageenan-induced Paw Edema (Chronic) | Oral | 5 or 50 mg/kg/day for 15 days | 60-70% inhibition of edema | [1] |
| Pellet-induced Granuloma (Subacute) | Oral | 5 - 20 mg/kg/day | Strong inhibitory activity | [2] |
| Adjuvant-induced Arthritis (Chronic) | Oral | 10 mg/kg/day | Strong inhibitory activity | [2] |
Table 2: Effect of this compound on Inflammatory Mediators in Rats
| Inflammatory Mediator | Inflammation Model | Administration Route | Dose | ED50 | Reference |
| Thromboxane B2 (TXB2) | Carrageenan-soaked sponge implantation | Oral | Not specified | 35.4 mg/kg | [2] |
| Prostaglandin E2 (PGE2)-like activity | Carrageenan-soaked sponge implantation | Oral | Not specified | 39.9 mg/kg | [2] |
Signaling Pathway
The primary anti-inflammatory mechanism of this compound is the inhibition of the cyclooxygenase (COX) pathway, a key enzymatic cascade in the metabolism of arachidonic acid. By blocking COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs), which are potent mediators of inflammation, pain, and fever. The effect of this compound on pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in rats has not been extensively reported in the reviewed literature, presenting an opportunity for future research.
Caption: this compound's Mechanism of Action.
Experimental Protocols
The following are detailed protocols for inducing and assessing the anti-inflammatory effects of this compound in established rat models.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.
Experimental Workflow:
References
- 1. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of the new antiinflammatory compound this compound with eicosanoid formation in various biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flunoxaprofen in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties. One of the standard preclinical models for evaluating the efficacy of NSAIDs is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response, characterized by fluid accumulation, and the release of pro-inflammatory mediators. This document provides detailed protocols for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory effects of this compound, along with data presentation and an overview of the underlying signaling pathways.
Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the sub-plantar tissue of a rodent's paw. The initial phase (the first few hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours post-injection) is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site. This compound, as a cyclooxygenase (COX) inhibitor, is expected to be particularly effective in the later phase of this inflammatory cascade.[1]
Data Presentation
The anti-inflammatory efficacy of this compound in the carrageenan-induced paw edema model is dose-dependent. The following table summarizes the quantitative data on the percentage inhibition of paw edema at various oral doses in rats.
| Treatment Group | Dose (mg/kg, p.o.) | Time Point | Percent Inhibition of Paw Edema (%) | Reference |
| This compound | 10 | - | 50 | [2] |
| This compound (chronic) | 5 | 15 days | 60-70 | [2] |
| This compound (chronic) | 50 | 15 days | 60-70 | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring the reduction of carrageenan-induced paw edema in rats.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Inducing Agent: 1% (w/v) Carrageenan (lambda, Type IV) solution in sterile 0.9% saline.
-
Test Compound: this compound.
-
Reference Drug (Positive Control): Indomethacin (10 mg/kg) or another suitable NSAID.
-
Vehicle: Appropriate vehicle for suspending this compound and the reference drug (e.g., 0.5% carboxymethylcellulose).
-
Measurement Instrument: Plethysmometer or digital calipers.
-
Administration Tools: Oral gavage needles, syringes.
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 animals per group):
-
Group 1 (Vehicle Control): Administer the vehicle orally.
-
Group 2 (Positive Control): Administer the reference drug (e.g., Indomethacin, 10 mg/kg) orally.
-
Group 3-n (Test Groups): Administer this compound at various doses (e.g., 5, 10, 25 mg/kg) orally.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.
-
Compound Administration: Administer the vehicle, reference drug, or this compound orally to the respective groups one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at specific time intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean Edema of Control Group - Mean Edema of Treated Group) / Mean Edema of Control Group ] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
References
Flunoxaprofen Dose-Response Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of dose-response studies of flunoxaprofen in various animal models, designed to assist in the preclinical evaluation of this non-steroidal anti-inflammatory drug (NSAID). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Data Presentation: Summary of Dose-Response Data
The following tables summarize the quantitative data from various preclinical studies on this compound, providing a clear comparison of doses, routes of administration, and observed effects across different animal models.
Table 1: Anti-Inflammatory and Analgesic Efficacy of this compound
| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Citation |
| Carrageenan-Induced Paw Edema | Rat | Oral | 6-25 mg/kg | Strong inhibitory activity on acute inflammation. | [1] |
| 10 mg/kg | 50% inhibition of paw edema. | [2][3] | |||
| 5 or 50 mg/kg (chronic, 15 days) | 60-70% inhibition of paw edema. | [2] | |||
| Rectal | 50-100 mg/kg | Strong inhibitory activity on acute inflammation. | [1] | ||
| Pellet-Induced Granuloma | Rat | Oral | 5-20 mg/kg/day | Strong inhibitory activity on subacute inflammation. | [1] |
| Adjuvant-Induced Arthritis | Rat | Oral | 10 mg/kg/day | Strong inhibitory activity on subacute inflammation. | [1] |
| Hot Plate & Tail Pinching | Mouse | Not Specified | Not Specified | Analgesic activity slightly lower than indomethacin but higher than aspirin and ibuprofen. | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Peak Plasma Level | Half-Life | Citation |
| Rat | Oral & IV | 20-40 mg/kg | ~200 µg/mL | ~70 hours | [4] |
| Dog | Oral & IV | 20-40 mg/kg | ~200 µg/mL | ~2 hours | [4] |
| Monkey | Oral & IV | 20-40 mg/kg | ~200 µg/mL | ~2 hours | [4] |
| Rat | Oral | 10 mg/kg | 24-30 µg/mL (at 18h) | Not Specified | [5] |
Table 3: Cardiovascular and Gastrointestinal Effects of this compound in Rats
| Study Type | Route of Administration | Dose Range | Duration | Observed Effect | Citation |
| Cardiovascular Function (Pups) | Oral (to dams) | 5-20 mg/kg/day | Prenatal & Postnatal | Decreased pressor response to baroreceptor stimulation and noradrenaline; increased hypotensive response to isoprenaline and acetylcholine at 30 and 60 days of age. No effect at 90 days. | [6] |
| Cardiovascular Reactivity | Oral (in feed) | 6.6, 11.5, 19.9 mg/kg/day | 560 days | Increased pressor response to carotid artery occlusion, L-noradrenaline, and angiotensin II. | [7] |
| Oral | 20 mg/kg/day | 7 days | Increased pressor responses in normotensive and spontaneously hypertensive rats. Partially reduced the antihypertensive activity of etozolin. | [7] | |
| Gastric Mucosa Integrity | Oral | 5 or 50 mg/kg | 15 days | No gastric mucosa damage or inhibition of prostaglandin synthesis in the gastric mucosa. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the dose-response studies are provided below. These protocols are based on standardized procedures for these well-established animal models.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Parenteral administration tools (oral gavage needles, syringes)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and Positive control (e.g., Indomethacin 5 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle orally (or via the desired route) to the respective groups. The positive control group receives the standard anti-inflammatory drug.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[8][9]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Protocol 2: Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the efficacy of this compound in a model of chronic inflammation and autoimmune arthritis.
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis
-
Tuberculin syringes with 26-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week.
-
Induction of Arthritis (Day 0): Anesthetize the rats. Inject 0.1 mL of CFA subcutaneously into the plantar surface of the right hind paw.[10]
-
Grouping and Treatment: Randomize animals into treatment groups: Vehicle control, this compound (e.g., 10 mg/kg/day), and Positive control (e.g., Methotrexate).
-
Drug Administration: Begin daily administration of this compound or vehicle on Day 0 or after the onset of secondary inflammation (around Day 10-12) and continue for a predefined period (e.g., until Day 21 or 28).[11]
-
Clinical Assessment:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days.
-
Arthritis Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity/ankylosis). The maximum score per animal is 16.[10][11]
-
-
Data Analysis: Compare the changes in paw volume and arthritis scores between the treated and control groups over time.
Protocol 3: Hot Plate Test in Mice
Objective: To assess the central analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle
-
Hot plate apparatus with adjustable temperature control
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment.
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.[12]
-
Baseline Latency: Place each mouse individually on the hot plate and record the reaction time (latency) for paw licking, paw shaking, or jumping. A cut-off time of 15-20 seconds is set to prevent tissue damage.[13] Mice with a baseline latency outside a defined range (e.g., 5-15 seconds) may be excluded.
-
Grouping and Drug Administration: Randomly assign mice to groups: Vehicle control, this compound (various doses), and Positive control (e.g., Morphine). Administer the test substances via the desired route (e.g., oral gavage).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency.[14]
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each group using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100 Compare the %MPE between the this compound-treated groups and the vehicle control group.
Mandatory Visualizations
Mechanism of Action: NSAID Inhibition of the Cyclooxygenase Pathway
The primary mechanism of action for most NSAIDs, including this compound, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
The following diagram illustrates the sequential steps involved in the carrageenan-induced paw edema assay, a standard model for evaluating acute anti-inflammatory drugs.
References
- 1. Pharmacological properties of a new non-steroidal anti-inflammatory drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa [boa.unimib.it]
- 4. Pharmacokinetics of this compound in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical pharmacokinetics of the 2-arylpropionic acid non-steroidal antiinflammatory drug this compound in rats and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of rat prenatal and postnatal exposure to a non-steroidal anti-inflammatory agent (this compound) on cardiovascular function in the progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a non-steroidal anti-inflammatory agent, on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for Testing Flunoxaprofen's Effects on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that, like other drugs in its class, exhibits antiplatelet effects.[1] These properties stem from its inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory and pro-aggregatory molecules.[1][2] Specifically, the inhibition of COX-1 in platelets blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.[3][4] Understanding the precise effects of this compound on platelet function is crucial for its development as a therapeutic agent and for assessing its potential benefits and risks in cardiovascular contexts.
These application notes provide detailed protocols for in vitro and in vivo evaluation of this compound's impact on platelet aggregation. The primary in vitro method described is Light Transmission Aggregometry (LTA), the gold-standard for assessing platelet function.[5] For in vivo assessment, a widely used ferric chloride-induced carotid artery thrombosis model in mice is detailed.[6][7]
Mechanism of Action: Inhibition of Thromboxane A2 Synthesis
This compound's primary mechanism for inhibiting platelet aggregation is through the blockade of the cyclooxygenase (COX-1) enzyme within platelets. This interrupts the arachidonic acid cascade, preventing the synthesis of prostaglandin H2 (PGH2), the precursor to Thromboxane A2 (TXA2).[3] TXA2, upon its release from activated platelets, binds to thromboxane prostanoid (TP) receptors on the surface of other platelets.[8][9] This binding activates Gq and G12/13 signaling pathways, leading to a rise in intracellular calcium, platelet shape change, degranulation, and the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa).[5][9] Activated αIIbβ3 binds fibrinogen, cross-linking platelets and leading to aggregation.[10] By inhibiting TXA2 production, this compound effectively dampens this critical amplification loop in platelet activation.[4]
Data Presentation
Table 1: In Vitro Platelet Aggregation Inhibition by this compound
| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| Arachidonic Acid (0.5 mg/mL) | Vehicle (0.1% DMSO) | 85 ± 5 | 0 |
| 1 | 60 ± 7 | 29.4 | |
| 10 | 25 ± 6 | 70.6 | |
| 50 | 10 ± 4 | 88.2 | |
| 100 | 5 ± 3 | 94.1 | |
| Collagen (2 µg/mL) | Vehicle (0.1% DMSO) | 90 ± 6 | 0 |
| 10 | 75 ± 8 | 16.7 | |
| 50 | 45 ± 7 | 50.0 | |
| 100 | 20 ± 5 | 77.8 | |
| ADP (10 µM) | Vehicle (0.1% DMSO) | 88 ± 5 | 0 |
| 100 | 80 ± 6 | 9.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: In Vivo Antithrombotic Effect of this compound in a Murine Model
| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (minutes) | Bleeding Time (seconds) |
| Vehicle (0.5% CMC) | - | 12.5 ± 2.1 | 180 ± 30 |
| This compound | 10 | 25.8 ± 4.5 | 240 ± 45 |
| This compound | 30 | 41.2 ± 6.3** | 350 ± 60 |
| Aspirin | 30 | 38.5 ± 5.9** | 380 ± 55* |
*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD. Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Increased aggregation leads to the formation of larger platelet clumps, reducing the turbidity of the plasma and allowing more light to pass through.
2. Materials:
-
Human whole blood from healthy, consenting donors who have not taken any NSAIDs or other antiplatelet medications for at least 14 days.
-
Anticoagulant: 3.2% Sodium Citrate.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Platelet agonists: Arachidonic Acid (AA), Collagen, Adenosine Diphosphate (ADP).
-
Phosphate Buffered Saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
3. Methods:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP if necessary.
-
-
LTA Procedure:
-
Set the aggregometer to 37°C.
-
Use PPP to calibrate the instrument to 100% light transmission and PRP for 0% transmission.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of the desired concentration of this compound or vehicle (e.g., 0.1% DMSO) to the PRP and incubate for 5-10 minutes at 37°C with stirring.
-
Add 50 µL of a platelet agonist (e.g., 0.5 mg/mL AA, 2 µg/mL collagen, or 10 µM ADP) to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation is calculated relative to the 0% and 100% transmission baselines.
-
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
1. Principle: Topical application of ferric chloride (FeCl₃) to an artery induces oxidative injury to the endothelium, exposing the subendothelial matrix and triggering thrombus formation. The time to complete occlusion of the vessel is a measure of thrombotic activity.
2. Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose - CMC).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Ferric chloride (FeCl₃) solution (e.g., 5% in distilled water).
-
Filter paper discs (1 mm diameter).
-
Doppler flow probe and flowmeter.
-
Surgical microscope or magnifying lens.
-
Surgical instruments (forceps, scissors).
3. Methods:
-
Animal Preparation and Drug Administration:
-
Administer this compound or vehicle to mice via oral gavage (p.o.) at the desired dose (e.g., 10 or 30 mg/kg) 1-2 hours before the surgical procedure.
-
-
Surgical Procedure:
-
Anesthetize the mouse and place it on a surgical board in a supine position.
-
Make a midline cervical incision and carefully expose the right common carotid artery, separating it from the vagus nerve.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Apply a 1 mm filter paper disc saturated with 5% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.[7]
-
Remove the filter paper and continuously monitor the blood flow until it ceases (occlusion) or for a predetermined period (e.g., 60 minutes).
-
-
Bleeding Time Assay (Optional):
-
To assess the effect of this compound on hemostasis, a tail bleeding time assay can be performed.
-
Transect the distal 3 mm of the mouse tail and immerse it in saline at 37°C.
-
Measure the time until bleeding stops.
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action on Platelet Aggregation.
Caption: Experimental Workflows for Testing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of nonsteroidal antiinflammatory drugs on platelet function and systemic hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Flunoxaprofen: Application Notes and Protocols for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has been investigated for its therapeutic potential in managing osteoarthritis (OA). As a propionic acid derivative, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade and pain pathways associated with OA. These application notes provide a comprehensive overview of the methodologies and data relevant to the study of this compound in the context of osteoarthritis research.
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins (PGs) from arachidonic acid. Prostaglandins, particularly PGE2, are pivotal in sensitizing nociceptors, increasing vascular permeability, and promoting inflammation within the joint. By blocking COX enzymes, this compound effectively reduces the production of these pro-inflammatory mediators.
Preclinical Efficacy
In Vivo Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated in established preclinical models of inflammation.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Model | Species | Endpoint | Treatment | Result |
| Carrageenan-Induced Paw Edema | Rat | Paw Volume | This compound (10 mg/kg, p.o.) | 50% inhibition of edema[1] |
| Carrageenan-Induced Paw Edema | Rat | Paw Volume | This compound (5 or 50 mg/kg/day, p.o. for 15 days) | 60-70% inhibition of edema[1] |
| Carrageenan-Soaked Sponge Implantation | Rat | Inflammatory Exudate Levels | This compound (oral) | ED50 for PGE2 inhibition = 39.9 mg/kg[2] |
| Carrageenan-Soaked Sponge Implantation | Rat | Inflammatory Exudate Levels | This compound (oral) | ED50 for Thromboxane B2 inhibition = 35.4 mg/kg[2] |
Effects on Eicosanoid Formation
This compound demonstrates a targeted effect on the cyclooxygenase pathway.
Table 2: Effect of this compound on Eicosanoid Formation in Rats
| Eicosanoid | Effect | Concentration/Dose | Notes |
| Prostaglandin E2 (PGE2)-like activity | Inhibition | ED50 = 39.9 mg/kg p.o. | Measured in inflammatory exudate.[2] |
| Thromboxane B2 (TXB2) | Inhibition | ED50 = 35.4 mg/kg p.o. | Measured in inflammatory exudate.[2] |
| Leukotriene B4 (LTB4) | No effect | - | Does not affect 5- and 12-lipoxygenase products.[2] |
Clinical Application in Osteoarthritis
A multicentre clinical study involving 154 patients with radiologically confirmed osteoarthritis of large joints demonstrated the clinical efficacy and tolerability of this compound.[3]
Table 3: Clinical Study of this compound in Osteoarthritis
| Parameter | Details |
| Patient Population | 154 patients with radiologically proven osteoarthritis[3] |
| Dosage | 100 mg twice daily[3] |
| Treatment Duration | 45-60 days[3] |
| Primary Efficacy Endpoints | Pain at rest, Pain on passive motion, Pain on active motion (with or without load), Quality of sleep, Articular flexion[3] |
| Key Findings | Significant improvements observed for all investigated variables.[3] |
| Tolerability | The drug was reported to be very well tolerated with no significant adverse reactions or laboratory abnormalities.[3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo model for assessing the anti-inflammatory activity of compounds like this compound.
Objective: To evaluate the ability of this compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, this compound-treated groups (e.g., 5, 10, 50 mg/kg), and a positive control group (e.g., Indomethacin).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro COX Inhibition Assay (General Protocol)
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a microplate, add the reaction buffer, enzyme, and either this compound dilution or vehicle. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantification of Prostaglandin: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the COX pathway, which is central to the inflammatory process in osteoarthritis.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
A typical workflow for evaluating the anti-inflammatory effects of this compound in a preclinical model.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
This compound has demonstrated notable anti-inflammatory and analgesic properties in both preclinical and clinical settings relevant to osteoarthritis. Its mechanism of action via COX inhibition effectively reduces key inflammatory mediators. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds in the field of osteoarthritis drug discovery and development. Further research to elucidate its precise COX-1/COX-2 selectivity and its effects on chondrocyte biology would provide a more complete understanding of its profile.
References
- 1. pedworld.ch [pedworld.ch]
- 2. WOMAC Pain Score Reflects Preceding Daily Pain Ratings in Knee Osteoarthritis Interventional Randomized Clinical Trials - ACR Meeting Abstracts [acrabstracts.org]
- 3. Multicentre clinical study with this compound in osteoarthritis: preliminary data on 154 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Flunoxaprofen Effectiveness and Tolerability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It exerts its therapeutic effects, including analgesia and anti-inflammatory actions, through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. These application notes provide a summary of the available data on the long-term effectiveness and tolerability of this compound, primarily in the context of osteoarthritis and rheumatoid arthritis. Due to the limited availability of detailed quantitative data from specific long-term this compound studies in publicly accessible literature, the tables presented are representative examples derived from long-term studies of other NSAIDs in similar indications to illustrate typical outcomes. The protocols provided are based on the methodologies described in this compound clinical trial abstracts, supplemented with standard procedures for NSAID clinical trials.
Data Presentation
Effectiveness of this compound in Osteoarthritis
A multicentre clinical study involving 154 patients with radiologically confirmed osteoarthritis of large joints demonstrated significant improvements in all assessed variables over a 45-60 day treatment period with this compound (100 mg twice daily). The assessed variables included pain at rest, pain on passive and active motion, quality of sleep, and articular flexion.
Table 1: Representative Efficacy Data for NSAIDs in Long-Term Osteoarthritis Trials
| Parameter | Baseline (Mean ± SD) | Change from Baseline at 12 Weeks (Mean ± SD) | p-value |
| WOMAC Pain Score (0-100) | 65.4 ± 15.2 | -30.8 ± 18.5 | <0.001 |
| WOMAC Physical Function Score (0-100) | 58.9 ± 16.1 | -28.5 ± 19.2 | <0.001 |
| Patient Global Assessment of Disease Activity (0-100 VAS) | 68.3 ± 14.8 | -35.2 ± 20.1 | <0.001 |
| Rescue Medication Use (tablets/week) | 5.6 ± 2.1 | -3.1 ± 1.8 | <0.001 |
Note: This table is a representative example based on typical outcomes from long-term NSAID trials in osteoarthritis and does not represent specific data from this compound studies.
Effectiveness of this compound in Rheumatoid Arthritis
In a 30-day, crossover clinical study involving 20 patients with active rheumatoid arthritis, this compound (400 mg/day) was found to have therapeutic effects equivalent to naproxen (500 mg/day).[1] Both treatments resulted in significant relief of spontaneous diurnal and nocturnal pain, pain on active and passive motion, and morning stiffness.[1] Additionally, significant improvements were observed in grip strength and the Ritchie's index.[1] Neither drug altered biochemical markers of inflammation such as ESR and CPR.[1]
Table 2: Representative Efficacy Data for NSAIDs in Long-Term Rheumatoid Arthritis Trials
| Parameter | Baseline (Mean ± SD) | Change from Baseline at 12 Weeks (Mean ± SD) | p-value |
| ACR20 Response (%) | 0% | 55% | <0.001 |
| DAS28-CRP | 6.1 ± 0.9 | -2.2 ± 1.1 | <0.001 |
| Tender Joint Count (0-68) | 25.3 ± 10.1 | -12.8 ± 8.5 | <0.001 |
| Swollen Joint Count (0-66) | 18.7 ± 8.4 | -9.2 ± 6.7 | <0.001 |
| Patient Assessment of Pain (0-100 VAS) | 69.8 ± 15.5 | -32.5 ± 19.8 | <0.001 |
Note: This table is a representative example based on typical outcomes from long-term NSAID trials in rheumatoid arthritis and does not represent specific data from this compound studies.
Tolerability of this compound
Across the available studies, this compound was reported to be very well tolerated.[1] In the osteoarthritis study, no significant adverse reactions or alterations in laboratory controls (arterial blood pressure, hepatic and renal function tests, haematological examinations) were noted. Similarly, the rheumatoid arthritis study found no modification in hepatorenal function tests or haematological parameters.[1]
Table 3: Representative Tolerability Data for NSAIDs in Long-Term Clinical Trials (12 Weeks)
| Adverse Event | NSAID Group (N=500) | Placebo Group (N=500) |
| Any Adverse Event | 250 (50%) | 200 (40%) |
| Gastrointestinal Disorders | 75 (15%) | 40 (8%) |
| - Dyspepsia | 40 (8%) | 15 (3%) |
| - Nausea | 25 (5%) | 10 (2%) |
| - Abdominal Pain | 15 (3%) | 5 (1%) |
| Cardiovascular Events | 10 (2%) | 8 (1.6%) |
| Renal Events | 5 (1%) | 3 (0.6%) |
| Discontinuation due to Adverse Events | 25 (5%) | 15 (3%) |
Note: This table is a representative example based on typical outcomes from long-term NSAID trials and does not represent specific data from this compound studies.
Experimental Protocols
Protocol 1: Multicentre, Open-Label Study of this compound in Osteoarthritis
Objective: To evaluate the long-term effectiveness and tolerability of this compound in patients with osteoarthritis.
Study Design: A 60-day, multicentre, open-label, prospective study.
Patient Population:
-
Inclusion Criteria: Male and female patients aged 40-75 years with a diagnosis of osteoarthritis of the knee or hip confirmed by radiological evidence, experiencing moderate to severe pain.
-
Exclusion Criteria: History of peptic ulcer disease, renal or hepatic impairment, known hypersensitivity to NSAIDs, and concurrent use of other anti-inflammatory medications.
Treatment:
-
This compound 100 mg administered orally twice daily for a period of 45 to 60 days.
Assessments:
-
Baseline (Day 0): Full medical history, physical examination, vital signs, laboratory tests (CBC, liver function, renal function), and baseline efficacy assessments.
-
Follow-up Visits (Day 15, 30, 45, and 60): Efficacy assessments, adverse event monitoring, and vital signs.
-
End of Study (Day 60 or early termination): All baseline assessments repeated.
Efficacy Variables:
-
Pain at rest (Visual Analog Scale - VAS)
-
Pain on passive motion (VAS)
-
Pain on active motion (VAS)
-
Quality of sleep (Likert scale)
-
Articular flexion (goniometry)
Tolerability Variables:
-
Incidence and severity of all adverse events.
-
Changes in laboratory parameters.
-
Changes in vital signs.
Protocol 2: Randomized, Double-Blind, Crossover Study of this compound vs. Naproxen in Rheumatoid Arthritis
Objective: To compare the efficacy and safety of this compound with Naproxen in patients with active rheumatoid arthritis.
Study Design: A randomized, double-blind, two-period, crossover study.
Patient Population:
-
Inclusion Criteria: Female out-patients aged 18 years or older with a diagnosis of classical or definite rheumatoid arthritis (according to established criteria), in an active phase of the disease.
-
Exclusion Criteria: Similar to the osteoarthritis protocol.
Treatment:
-
Period 1 (30 days): Patients randomized to receive either this compound 400 mg/day or Naproxen 500 mg/day.
-
Washout Period (7 days): No study medication administered.
-
Period 2 (30 days): Patients receive the alternate treatment to that which they received in Period 1.
Assessments:
-
Baseline (Day 0 of each period): Efficacy and safety assessments.
-
End of Treatment (Day 30 of each period): Efficacy and safety assessments repeated.
Efficacy Variables:
-
Spontaneous diurnal and nocturnal pain (VAS)
-
Pain on active and passive motion (VAS)
-
Duration of morning stiffness (minutes)
-
Grip strength (sphygmomanometer)
-
Ritchie's Articular Index
-
Erythrocyte Sedimentation Rate (ESR)
-
C-Reactive Protein (CRP)
Tolerability Variables:
-
Incidence and severity of all adverse events.
-
Changes in hepatorenal function tests and haematological parameters.
Mandatory Visualization
Signaling Pathway of this compound's Mechanism of Action
References
Troubleshooting & Optimization
Technical Support Center: Improving Flunoxaprofen Water Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, the limited aqueous solubility of Flunoxaprofen can present a significant hurdle in conducting reliable in vitro assays. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges and ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A1: this compound is a poorly water-soluble nonsteroidal anti-inflammatory drug (NSAID). Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous environment. This "solvent-shifting" causes the drug to crash out of the solution as it is no longer soluble in the high water content of the buffer or medium.
Q2: What is the recommended starting point for dissolving this compound?
A2: The initial and most common approach is to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO or ethanol. This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied (typically ≤0.5% for DMSO in cell-based assays).
Q3: Are there methods to increase the aqueous solubility of this compound without using organic solvents?
A3: Yes, several methods can enhance the aqueous solubility of this compound. These include forming a salt with a basic compound like lysine, using cyclodextrins to form inclusion complexes, employing surfactants, and adjusting the pH of the solution.
Q4: How do I choose the best solubilization method for my specific in vitro assay?
A4: The choice of method depends on several factors, including the type of assay (e.g., cell-based, enzyme-based), the required concentration of this compound, and the tolerance of your experimental system to the solubilizing agents. The troubleshooting guide and experimental protocols below provide a framework for selecting and optimizing a suitable method.
Troubleshooting Guide
Precipitation of this compound during your experiment can lead to inaccurate and unreliable results. This guide provides potential solutions to common precipitation issues.
| Problem | Potential Cause | Suggested Solution |
| Immediate precipitation upon addition of stock solution | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Decrease the final concentration of this compound. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay. - Add the stock solution dropwise while vortexing or stirring the medium to facilitate rapid dispersion. |
| Precipitation occurs over time during incubation | The compound is not stable in the aqueous environment at the experimental temperature. | - Consider using a solubilizing agent such as cyclodextrins or surfactants to form a stable complex. - If possible for your assay, lower the incubation temperature. |
| Cloudiness or haze in the medium | Formation of fine, colloidal particles of this compound. | - Try sonicating the final solution briefly to aid dispersion. - Filter the solution through a sterile 0.22 µm filter, but be aware this may remove some of the drug. |
| Inconsistent results between experiments | Variable amounts of dissolved this compound due to inconsistent preparation methods. | - Standardize your protocol for preparing the this compound solution, including the rate of addition and mixing method. - Prepare fresh dilutions for each experiment. |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the water solubility of this compound.
Protocol 1: Preparation of a this compound-Lysine Salt
This protocol is adapted from methods used for similar NSAIDs and is based on the principle of forming a more soluble salt.[1]
Materials:
-
This compound powder
-
L-Lysine
-
Ethanol (95%)
-
Purified water
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Prepare Lysine Solution: Dissolve L-Lysine in a minimal amount of purified water with stirring. The molar ratio of this compound to L-Lysine should be approximately 1:1.
-
Prepare this compound Suspension: Suspend the this compound powder in ethanol.
-
Reaction: Slowly add the L-Lysine solution to the this compound suspension while stirring continuously at room temperature.
-
Crystallization: Continue stirring for 2-4 hours. The this compound-lysine salt will begin to crystallize. To enhance crystallization, the mixture can be cooled in an ice bath.
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the collected salt with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the salt under a vacuum to obtain the final product.
-
Solubility Testing: Determine the solubility of the prepared salt in your aqueous assay buffer by preparing a series of concentrations and observing for any precipitation.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method utilizes the ability of cyclodextrins to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v). Gentle warming and stirring can aid dissolution.
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.
-
Complex Formation: Vortex the mixture vigorously for 15-30 minutes. Sonication in a water bath for 5-10 minutes can also facilitate complex formation.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least 1 hour, or overnight for optimal complexation.
-
Sterilization: If required for your assay, sterile filter the final solution through a 0.22 µm filter.
-
Concentration Determination: It is recommended to determine the final concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 3: Surfactant-based Solubilization for Cell Culture Assays
Surfactants can aid in dissolving hydrophobic compounds in aqueous media. For cell-based assays, non-ionic surfactants are generally preferred due to their lower cytotoxicity.
Materials:
-
This compound stock solution in DMSO
-
Non-ionic surfactant (e.g., Tween® 20, Tween® 80, Pluronic® F-68)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Prepare Surfactant Stock Solution: Prepare a sterile stock solution of the chosen surfactant in purified water (e.g., 10% w/v).
-
Prepare Intermediate Dilution: In a sterile tube, first add the required volume of pre-warmed cell culture medium. Then, add a small volume of the surfactant stock solution to achieve a final surfactant concentration that is non-toxic to your cells (typically below 0.1%). Mix gently.
-
Add this compound Stock: While gently vortexing the medium containing the surfactant, add the this compound DMSO stock solution dropwise to achieve the desired final concentration.
-
Final Mixing: Gently mix the final solution to ensure homogeneity.
-
Visual Inspection: Before adding to your cells, visually inspect the medium for any signs of precipitation.
-
Vehicle Control: It is crucial to include a vehicle control in your experiment that contains the same final concentrations of DMSO and surfactant as your drug-treated samples.
Data Summary
The following table summarizes the expected outcomes and considerations for each solubilization method.
| Method | Expected Solubility Increase | Potential Impact on In Vitro Assays | Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Moderate | Can be cytotoxic at higher concentrations. May influence enzyme activity or cell signaling. | Keep final solvent concentration low and consistent across all experiments, including controls. |
| Lysine Salt Formation | High | The presence of lysine may have biological effects in some assays. | Requires chemical synthesis and characterization of the salt. |
| Cyclodextrins (e.g., HP-β-CD) | High | Generally well-tolerated in cell culture at appropriate concentrations. May extract cholesterol from cell membranes at high concentrations. | Optimize the drug-to-cyclodextrin ratio. |
| Surfactants (e.g., Tween® 80) | Moderate to High | Can be cytotoxic and may interfere with cell membranes and protein function. | Use non-ionic surfactants at concentrations below their critical micelle concentration (CMC). |
| pH Adjustment | Variable | Changes in pH can significantly impact cell viability and protein function. | Only suitable for assays where the pH can be maintained within a physiologically relevant and stable range. |
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A decision-making workflow for selecting and optimizing a method to improve this compound solubility.
Potential Impact of Solubilizing Agents on a Cellular Signaling Pathway
Caption: A diagram illustrating potential points of interference by solubilizing agents in a generic cell signaling pathway.
References
Stabilizing Flunoxaprofen solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and stabilization of Flunoxaprofen solutions for long-term experiments. Given that specific long-term stability data for this compound solutions is not extensively published, this guide offers troubleshooting strategies and frequently asked questions based on the chemical properties of this compound, a benzoxazole and propionic acid derivative, and general practices for other non-steroidal anti-inflammatory drugs (NSAIDs).
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or Cloudiness | Poor Solubility: this compound has limited aqueous solubility. | 1. Increase Solubilization: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol before diluting in aqueous media. Ensure the final organic solvent concentration is compatible with your experimental system. 2. Utilize Solubilizing Excipients: Consider the use of surfactants (e.g., Tween® 80, Poloxamer), cyclodextrins, or polymers (e.g., PEG 6000, PVP K30) to enhance solubility.[1][2][3][4] 3. pH Adjustment: The solubility of acidic compounds like this compound can be pH-dependent. Assess the effect of adjusting the pH of your buffer system. |
| Discoloration (e.g., Yellowing) | Degradation: Potential photo-degradation or oxidative degradation, although benzoxazole derivatives are often relatively stable.[5][6] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure. 2. Use of Antioxidants: Consider the addition of antioxidants to the formulation, but verify their compatibility with your experimental setup. 3. Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert gas (e.g., nitrogen or argon) can prevent oxidation. |
| Loss of Potency/Activity | Chemical Instability: Potential hydrolysis of the propionic acid moiety or other degradation pathways. | 1. Control Temperature: Store stock solutions at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. 2. pH Optimization: Determine the optimal pH for stability through a screening study. The stability of related compounds can be influenced by pH.[7] 3. Regular Potency Checks: For long-term experiments, periodically re-test the concentration of your this compound solution using a validated analytical method like HPLC. |
Frequently Asked Questions (FAQs)
1. What is the best solvent to prepare a stock solution of this compound?
For in vitro studies, it is common to prepare stock solutions of poorly water-soluble NSAIDs in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[8] It is crucial to be aware of the final concentration of the organic solvent in your experimental medium, as high concentrations can be toxic to cells.[9]
2. How should I store this compound stock solutions for long-term use?
While specific long-term stability data for this compound is scarce, general best practices for similar compounds suggest storing concentrated stock solutions at -20°C or -80°C in airtight, light-protected containers. For short-term storage (e.g., up to 24 hours), 4°C may be suitable.[10] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
3. Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in publicly available literature. However, as a propionic acid derivative, it may be susceptible to hydrolytic degradation.[11][12][13][14][15] Additionally, like many aromatic compounds, photodegradation is a potential concern and appropriate light protection is advised.
4. Can I use excipients to improve the stability of my this compound solution?
Yes, various pharmaceutical excipients can be used to enhance the solubility and stability of poorly soluble NSAIDs. The choice of excipient will depend on your specific experimental requirements.
| Excipient Type | Examples | Mechanism of Action | Reference |
| Surfactants | Tween® 80, Sodium Lauryl Sulfate (SLS), Poloxamers | Increase wettability and form micelles to encapsulate the drug. | [1][3][4] |
| Cyclodextrins | β-Cyclodextrin, HP-β-Cyclodextrin | Form inclusion complexes with the drug, increasing its solubility. | [1][2] |
| Polymers | Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30 | Enhance solubility and can create solid dispersions. | [4][16] |
5. How can I validate the stability of my prepared this compound solution?
It is recommended to conduct an in-house stability study. This typically involves:
-
Preparing the this compound solution in the desired buffer and with any stabilizing excipients.
-
Storing aliquots under different conditions (e.g., 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyzing the samples for:
-
Appearance: Visual inspection for precipitation or color change.
-
Concentration: Quantification of this compound using a validated analytical method such as HPLC-UV.
-
Purity: Assessment of any degradation products by chromatography.
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add a small volume of sterile DMSO to the powder to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
Sterilization: If required for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber cryovials. Store at -20°C or -80°C for long-term use. For immediate use, a fresh dilution in the appropriate cell culture medium or buffer should be prepared.
Protocol: General Stability Assessment of this compound Solutions
-
Solution Preparation: Prepare a batch of your this compound working solution in the final desired buffer/medium.
-
Initial Analysis (Time 0): Immediately analyze an aliquot for initial concentration (C₀) and purity using a validated HPLC method. Record visual appearance.
-
Storage Conditions: Distribute aliquots of the solution into separate, sealed containers for each storage condition to be tested (e.g., 4°C/dark, 25°C/dark, 25°C/light).
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 7 days, 14 days, 30 days), remove one aliquot from each storage condition.
-
Analysis: Allow the aliquot to equilibrate to room temperature. Analyze for concentration (Cₜ) and purity by HPLC and note any changes in visual appearance.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration: (Cₜ / C₀) * 100. A common stability threshold is retaining >90% of the initial concentration.
Visualizations
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Decision tree for addressing this compound solution precipitation.
References
- 1. ijmtlm.org [ijmtlm.org]
- 2. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biori.periodikos.com.br [biori.periodikos.com.br]
- 6. Benzoxazole - Wikipedia [en.wikipedia.org]
- 7. chem.uaic.ro [chem.uaic.ro]
- 8. benchchem.com [benchchem.com]
- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Overcoming Flunoxaprofen's Limited Water-Solubility in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited water-solubility of Flunoxaprofen.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers
Root Cause: this compound is a poorly water-soluble drug, with an estimated aqueous solubility similar to its structural analog, benoxaprofen, at approximately 0.0317 mg/mL.[1] When a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the drug to precipitate out of solution.
Solutions:
-
Optimize Solvent and Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically below 0.5% for cell-based assays) to avoid solvent-induced toxicity and precipitation.[1]
-
Utilize Pre-warmed Media: Gently warming the aqueous buffer or cell culture medium before adding the this compound stock solution can sometimes help maintain its solubility.[1]
-
Employ Solubilization Techniques: If precipitation persists, consider using one of the solubility enhancement techniques detailed in the experimental protocols below.
Quantitative Data on Solubility Enhancement Techniques for this compound (and similar NSAIDs)
The following table summarizes the potential improvement in aqueous solubility of this compound that can be achieved using various formulation strategies. The data is based on reported enhancements for this compound and other non-steroidal anti-inflammatory drugs (NSAIDs).
| Technique | Carrier/Excipient | Drug-to-Carrier Ratio (w/w) | Estimated Solubility Enhancement Factor | Reference Compound(s) |
| Salt Formation | L-Lysine | 1:1 (Molar Ratio) | 68 to 433-fold | Bendazac, Quercetin[2] |
| Solid Dispersion | PEG 8000 | 1:5 | > 10-fold | Ibuprofen[3] |
| PVP K-30 | 1:2 | ~ 5-fold | Nimesulide[4] | |
| Poloxamer 407 | 1:2 | > 10-fold | Fenoprofen[5] | |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 (Molar Ratio) | > 6-fold | Fenoxaprop-p-ethyl[6] |
| Randomly Methylated-β-Cyclodextrin (RAMEB) | 1:1 (Molar Ratio) | > 6-fold | Fenoxaprop-p-ethyl[6] |
Experimental Protocols
Preparation of Water-Soluble this compound-Lysine Salt
This protocol is adapted from the patented method for preparing water-soluble salts of this compound.[7][8]
Materials:
-
This compound
-
L-Lysine
-
Water-soluble organic solvent (e.g., Ethanol, Methanol, Isopropanol, Acetone)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven or desiccator
Procedure:
-
Suspend this compound in a minimal amount of a water-soluble or partially water-soluble organic solvent in a crystallization dish with stirring.
-
In a separate container, prepare an aqueous solution of an equimolar amount of L-Lysine.
-
Quickly add the L-Lysine solution to the this compound suspension while stirring vigorously.
-
Continue stirring until a clear solution is formed, indicating the formation of the salt.
-
Allow the solution to cool to room temperature or in an ice bath to induce crystallization of the this compound-Lysine salt.
-
Collect the salt crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the salt crystals in a vacuum desiccator or a drying oven at a controlled temperature.
Figure 1. Workflow for the preparation of water-soluble this compound-Lysine salt.
Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs and involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by solvent evaporation.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K-30, PEG 8000, Poloxamer 407)
-
Organic solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
-
Desiccator
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both components in a suitable organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator or a water bath under controlled temperature and pressure.
-
The resulting solid mass is then further dried in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container in a desiccator.
Figure 2. Workflow for the preparation of this compound solid dispersion by solvent evaporation.
Preparation of this compound Solid Dispersion by Fusion (Melting) Method
This method is suitable for thermally stable drugs and carriers with low melting points.
Materials:
-
This compound
-
Hydrophilic carrier with a low melting point (e.g., PEG 8000, Poloxamer 407)
-
Heating mantle or water bath
-
Beaker or crucible
-
Stirring rod
-
Ice bath
-
Mortar and pestle
-
Sieves
-
Desiccator
Procedure:
-
Accurately weigh the hydrophilic carrier and place it in a beaker or crucible.
-
Heat the carrier on a heating mantle or water bath until it melts completely.
-
Add the accurately weighed this compound to the molten carrier with continuous stirring to ensure a homogenous mixture.
-
Continue heating and stirring until a clear, uniform melt is obtained.
-
Rapidly cool the molten mixture by placing the beaker in an ice bath with continuous stirring to solidify the mass.
-
The solidified mass is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container in a desiccator.
Figure 3. Workflow for the preparation of this compound solid dispersion by the fusion method.
Preparation of this compound-Cyclodextrin Inclusion Complex
This technique involves encapsulating the drug molecule within the cyclodextrin cavity.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-Cyclodextrin, HP-β-Cyclodextrin)
-
Distilled water or an aqueous-organic solvent mixture
-
Magnetic stirrer and stir bar
-
Beaker
-
Filtration apparatus
-
Freeze-dryer or oven
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Slowly add this compound to the cyclodextrin solution while stirring continuously at a constant temperature.
-
Continue stirring for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
The resulting solution can be filtered to remove any un-complexed drug.
-
The aqueous solution of the complex can be used directly, or the solid complex can be obtained by freeze-drying or evaporation of the solvent.
-
The resulting powder is then collected and stored in a desiccator.
Figure 4. Workflow for the preparation of a this compound-Cyclodextrin inclusion complex.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which solubilization technique is best for my application?
A2: The choice of solubilization technique depends on several factors, including the desired final formulation (e.g., liquid, solid), the scale of your experiment, and the stability of this compound under the processing conditions.
-
Salt formation with lysine is a straightforward chemical modification that can significantly increase aqueous solubility and is suitable for preparing aqueous solutions for in vitro assays or liquid oral formulations.[7]
-
Solid dispersions are effective for developing solid oral dosage forms with enhanced dissolution rates. The solvent evaporation method is suitable for heat-sensitive materials, while the fusion method is simpler but requires thermal stability of the drug and carrier.
-
Cyclodextrin complexation is a versatile technique that can be used for both liquid and solid formulations and can also improve the stability of the drug.[9]
Q3: How can I confirm the successful formation of a solid dispersion or cyclodextrin complex?
A3: Several analytical techniques can be used to characterize the solid state of your formulation and confirm the amorphization of this compound or its inclusion within the cyclodextrin cavity. These include:
-
Differential Scanning Calorimetry (DSC): The disappearance of the drug's melting endotherm is indicative of its conversion to an amorphous state in a solid dispersion or its complexation with cyclodextrin.
-
X-ray Powder Diffraction (XRPD): The absence of characteristic crystalline peaks of the drug in the diffractogram suggests the formation of an amorphous solid dispersion or an inclusion complex.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic peaks of the drug can indicate interactions with the carrier molecule.
Q4: Are there any potential stability issues with these enhanced solubility formulations?
A4: Amorphous solid dispersions can be physically unstable and may revert to a crystalline form over time, especially under conditions of high humidity and temperature. This can lead to a decrease in solubility and dissolution rate. It is important to store these formulations in tightly sealed containers in a desiccator and to conduct stability studies to assess their shelf-life. Cyclodextrin complexes generally exhibit good stability.
Q5: Can I use a combination of techniques to further enhance solubility?
A5: Yes, in some cases, a combination of techniques can provide a synergistic effect on solubility enhancement. For example, using a pH modifier within a solid dispersion matrix can create a favorable microenvironment for the dissolution of an acidic drug like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. news-medical.net [news-medical.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Minimizing Flunoxaprofen-Induced Gastric Lesions In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating flunoxaprofen-induced gastric lesions in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to cause gastric lesions?
A1: Like other non-steroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism for inducing gastric lesions is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are essential for the synthesis of prostaglandins, which play a crucial role in maintaining the integrity of the gastric mucosa.[1][2] Prostaglandins help protect the stomach lining by stimulating the secretion of mucus and bicarbonate, maintaining mucosal blood flow, and promoting epithelial cell proliferation.[3] Inhibition of prostaglandin synthesis compromises these protective mechanisms, leaving the gastric mucosa vulnerable to damage from gastric acid and other irritants.[1][2]
Q2: Is this compound as ulcerogenic as other NSAIDs like indomethacin?
A2: Interestingly, some research suggests that this compound may be less damaging to the gastric mucosa compared to other NSAIDs. A study in rats showed that at doses that provided significant anti-inflammatory effects, this compound did not inhibit prostaglandin synthesis in the gastric mucosa, and chronic administration did not lead to gastric damage.[4][5][6] In contrast, indomethacin, at an equipotent anti-inflammatory dose, significantly inhibited gastric prostaglandin synthesis and was associated with lesion formation.[4][5][6] However, it is crucial to note that the clinical use of this compound was discontinued due to concerns about potential hepatotoxicity.
Q3: What are the recommended strategies for minimizing this compound-induced gastric lesions in our animal models?
A3: The most effective strategy is the co-administration of a gastroprotective agent. The main classes of drugs used for this purpose are:
-
Proton Pump Inhibitors (PPIs): Such as omeprazole and lansoprazole, which potently suppress gastric acid secretion.[7][8]
-
Prostaglandin Analogues: Like misoprostol, which replaces the prostaglandins inhibited by NSAIDs.[1][2][9][10][11]
-
Histamine H2-Receptor Antagonists (H2RAs): Such as ranitidine or cimetidine, which also reduce gastric acid secretion, though generally less effectively than PPIs.[12][13]
The choice of agent may depend on the specific experimental design and the severity of the anticipated gastric lesions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High incidence of severe gastric lesions or mortality in the this compound group. | The dose of this compound may be too high for the specific animal strain or model. | - Review the literature for appropriate dose ranges of this compound for your specific model. - Conduct a dose-response study to determine the optimal anti-inflammatory dose with minimal gastric toxicity. - A study in rats showed no gastric damage at oral doses of 5 or 50 mg/kg for 15 days.[4] |
| Inconsistent or highly variable gastric lesion scores within the same experimental group. | - Improper administration of this compound (e.g., inconsistent gavage technique). - Variation in the fasting state of the animals. - Underlying health issues in some animals. | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent delivery. - Standardize the fasting period before drug administration. A 24-hour fast is common in ulcer induction models. - Carefully screen animals for any signs of illness before including them in the study. |
| Co-administered gastroprotective agent is not providing sufficient protection. | - The dose of the gastroprotective agent is too low. - The timing of administration is not optimal. - The chosen gastroprotective agent is not potent enough for the dose of this compound used. | - Consult the literature for effective dose ranges of the specific gastroprotective agent against NSAID-induced ulcers. - Administer the gastroprotective agent prior to this compound administration (e.g., 30-60 minutes before). - Consider switching to a more potent class of gastroprotective agents (e.g., from an H2RA to a PPI). |
| Unexpected adverse effects observed with the combination therapy. | Potential drug-drug interactions or off-target effects of the combination. | - Thoroughly review the pharmacology of both this compound and the co-administered agent. - Monitor animals closely for any unexpected clinical signs. - Consider using a different class of gastroprotective agent. |
Data Presentation: Efficacy of Gastroprotective Agents with NSAIDs
The following tables summarize quantitative data on the effectiveness of different gastroprotective agents in mitigating NSAID-induced gastric lesions, based on studies with various NSAIDs. While direct data for this compound is limited, these tables provide a valuable reference for experimental design.
Table 1: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Lesions
| NSAID | Species | Misoprostol Dose | Endpoint | Reduction in Lesions/Ulcers | Reference |
| Various NSAIDs | Human | 400-800 µ g/day | Gastric Erosions | Significantly less common (5% and 2% vs. 19% in placebo) | [11] |
| Various NSAIDs | Human | 400-800 µ g/day | Reactive Gastritis | Significantly fewer patients (9% vs. 30% in NSAID-only group) | [9][10] |
| Ibuprofen, Piroxicam, Naproxen | Human | 200 µg q.i.d. | Gastric Ulcer Healing | Significantly accelerated healing vs. placebo | [1] |
Table 2: Efficacy of Proton Pump Inhibitors (PPIs) in Preventing NSAID-Induced Gastric Lesions
| NSAID | Species | PPI | Dose | Endpoint | Reduction in Lesions/Ulcers | Reference |
| Various NSAIDs | Human | Omeprazole | 20 mg/day | Endoscopic Duodenal & Gastric Ulcers | Significant reduction (RR=0.20 for duodenal, RR=0.39 for gastric) vs. placebo | [14] |
| Various NSAIDs | Human | Omeprazole | 20 mg & 40 mg/day | Gastric Ulcer Healing | Higher healing rates vs. ranitidine (84% & 87% vs. 64%) | [14] |
| Indomethacin | Rat | Omeprazole, Lansoprazole | N/A | Small Bowel Injury | No protection observed in this study | [15][16] |
Table 3: Efficacy of H2-Receptor Antagonists (H2RAs) in Preventing NSAID-Induced Gastric Lesions
| NSAID | Species | H2RA | Dose | Endpoint | Reduction in Lesions/Ulcers | Reference |
| Aspirin | Rat | Ranitidine | 0.8 mg/kg p.o. (ED50) | Gastric Mucosal Lesions | Dose-dependent inhibition | [13] |
| Aspirin | Rat | Cimetidine | 3.9 mg/kg p.o. (ED50) | Gastric Mucosal Lesions | Dose-dependent inhibition | [13] |
| Indomethacin | Rat | Ranitidine | 50 mg/kg | Indomethacin-induced ulcers | 86.5% antiulcer effect | [17] |
Experimental Protocols
Protocol 1: Induction of Gastric Lesions with this compound in Rats
This protocol is a general guideline and may require optimization for specific research needs. It is based on established methods for other NSAIDs like indomethacin.
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Housing: House animals in cages with wire mesh bottoms to prevent coprophagy.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
This compound Administration:
-
Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethyl cellulose (CMC).
-
Administer this compound orally via gavage at a predetermined dose. Based on literature, a dose of 50 mg/kg can be considered as a starting point for ulcer induction, although lower anti-inflammatory doses (5-10 mg/kg) have been reported to not cause gastric damage.[4] A pilot study to determine the optimal ulcerogenic dose is recommended.
-
-
Observation Period: Euthanize the animals 4-6 hours after this compound administration.
-
Gastric Lesion Assessment:
-
Dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove its contents.
-
Pin the stomach flat on a board for examination.
-
Measure the length of the linear hemorrhagic lesions in millimeters. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
Alternatively, a scoring system can be used (e.g., 0 = no lesions, 1 = hyperemia, 2 = 1-2 small lesions, 3 = multiple small lesions, 4 = severe and extensive lesions).
-
Protocol 2: Co-administration of a Gastroprotective Agent
-
Follow steps 1-3 from Protocol 1.
-
Gastroprotective Agent Administration:
-
Administer the chosen gastroprotective agent (e.g., omeprazole, misoprostol, ranitidine) orally 30-60 minutes before the administration of this compound.
-
The dose of the gastroprotective agent should be based on literature values for NSAID-induced ulcer models (see tables above for general guidance).
-
-
This compound Administration: Administer this compound as described in Protocol 1.
-
Observation and Assessment: Follow steps 5 and 6 from Protocol 1. The ulcer index in the co-administration group can then be compared to the group that received this compound alone.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NSAID-induced gastric injury.
Caption: Mechanisms of gastroprotective agents.
Caption: Workflow for in vivo gastric lesion studies.
References
- 1. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patient.info [patient.info]
- 8. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Control of gastric acid secretion by histamine H2 receptor antagonists and anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 14. ganken.cri.kanazawa-u.ac.jp [ganken.cri.kanazawa-u.ac.jp]
- 15. Prostaglandin E2 Pathway Is Dysregulated in Gastric Adenocarcinoma in a Caucasian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Efficacy and tolerability of this compound in the treatment of rheumatoid arthritis. A cross-over clinical study using naproxen] - PubMed [pubmed.ncbi.nlm.nih.gov]
Flunoxaprofen & Prostaglandin Synthesis Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Flunoxaprofen in prostaglandin synthesis assays.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound regarding prostaglandin synthesis?
There are conflicting reports in scientific literature regarding this compound's primary mechanism of action. While it is classified as a non-steroidal anti-inflammatory drug (NSAID), a class of drugs that typically inhibits prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes, some studies suggest this compound may not follow this classical pathway.[1] Some research indicates that this compound inhibits leukotriene synthesis rather than prostaglandin synthesis, similar to benoxaprofen.[2] Conversely, other studies have shown it to be a COX inhibitor.[3][4] One study specifically found that this compound did not interfere with prostaglandin synthesis in rat gastric mucosa, unlike indomethacin, a standard COX inhibitor.
Q2: I am using this compound as a control inhibitor in my prostaglandin E2 (PGE2) ELISA, but I'm not seeing the expected decrease in PGE2 levels. Why might this be?
This could be due to several factors:
-
This compound's Mechanism: As noted in Q1, this compound may not be a potent inhibitor of prostaglandin synthesis in your specific experimental system.[2][5]
-
Assay Interference: The this compound molecule or its metabolites could be interfering with the assay components. This might involve cross-reactivity with the primary or secondary antibodies or interference with the enzymatic reaction that generates the signal.
-
Experimental Conditions: The concentration of this compound, incubation time, or cell type used may not be optimal for observing an inhibitory effect.
-
Sample Integrity: Ensure that samples were handled correctly to prevent ex vivo prostaglandin synthesis. Samples should be collected in the presence of a COX inhibitor like indomethacin and stored properly.[6][7]
Q3: Are there alternative NSAIDs I can use as positive controls for prostaglandin synthesis inhibition?
Yes, several well-characterized NSAIDs are commonly used as positive controls. These include:
-
Indomethacin: A potent COX inhibitor frequently used as a reference compound in prostaglandin synthesis assays.[5][8]
-
Ibuprofen: Another widely used NSAID that inhibits COX enzymes.[8]
-
Diclofenac: A potent NSAID that has been shown to inhibit PGE2 production in a dose-dependent manner.[8]
Troubleshooting Guides
Issue 1: No Inhibition of Prostaglandin Synthesis Observed with this compound
| Possible Cause | Troubleshooting Step |
| This compound does not inhibit prostaglandin synthesis in the experimental model. | 1. Review literature specific to your cell type or tissue to confirm if this compound is an appropriate inhibitor.[5] 2. Use a well-established COX inhibitor like indomethacin as a positive control to validate the assay's ability to detect inhibition.[5] |
| Incorrect this compound Concentration. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration of this compound in your system. |
| Assay Interference. | 1. Run a control with this compound in the absence of cells or enzyme source to check for direct interference with the assay signal. 2. Consider using an alternative assay method, such as LC-MS/MS, which is less prone to antibody cross-reactivity.[9] |
| Sample Degradation. | 1. Ensure proper sample collection and storage procedures were followed, including the addition of a COX inhibitor to prevent artificial prostaglandin generation.[6][7] |
Issue 2: High Variability in Prostaglandin Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting or Washing. | 1. Ensure proper pipetting technique and pre-rinse pipette tips.[6] 2. Use separate reservoirs for each reagent to avoid cross-contamination.[6] 3. Thoroughly wash plates to remove unbound reagents, which can be a source of high background. |
| Sample Handling. | 1. Avoid repeated freeze-thaw cycles of samples.[6] 2. Centrifuge samples to remove any particulate matter before running the assay.[6] |
| Reagent Issues. | 1. Ensure all reagents are brought to room temperature before use.[6] 2. Check for crystallization in concentrated buffers and warm to redissolve if necessary.[6] |
| Plate Sealing. | 1. Ensure proper adhesion of plate sealers during incubation steps to prevent evaporation.[6] |
Quantitative Data Summary
| Compound | Dose | Effect | Model | Reference |
| This compound | 10 mg/kg (oral) | 50% inhibition of carrageenan-induced edema | Rat Paw | [5] |
| Indomethacin | 5 mg/kg (oral) | 50% inhibition of carrageenan-induced edema | Rat Paw | [5] |
| This compound | 5 or 50 mg/kg (oral, 15 days) | 60-70% inhibition in paw edema test | Rat Paw | [5] |
| This compound | 6-25 mg/kg (oral) | Strong inhibitory activity on acute inflammation | Rat | [10] |
| This compound | 5-20 mg/kg/day | Strong inhibitory activity on granuloma formation | Rat | [10] |
| This compound | 10 mg/kg/day | Strong inhibitory activity on adjuvant-induced arthritis | Rat | [10] |
Experimental Protocols
Prostaglandin E2 (PGE2) Competitive ELISA
This protocol is a generalized procedure based on commercially available kits.[6][7]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the PGE2 standard to generate a standard curve.
-
Sample Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Binding: Add a fixed amount of HRP-labeled PGE2 to each well. During incubation, the sample PGE2 and HRP-labeled PGE2 will compete for binding to the primary antibody.
-
Washing: After incubation, wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add a substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm). The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
Sample Preparation for Prostaglandin Assays
Proper sample collection and preparation are critical for accurate results.
-
Cell Culture Supernatants: Remove particulates by centrifugation. Assay immediately or store at ≤ -20°C.[6]
-
Serum: Use a serum separator tube and allow the sample to clot for 30 minutes at room temperature before centrifugation. To inhibit ex vivo prostaglandin synthesis, a COX inhibitor such as indomethacin (final concentration of ~10 µg/mL) should be added.[6][7]
-
Plasma: Collect plasma using heparin or EDTA as an anticoagulant. Centrifuge within 30 minutes of collection. Add a COX inhibitor as with serum samples.[6][7]
Visual Guides
Caption: Simplified prostaglandin E2 (PGE2) synthesis pathway.
Caption: Workflow for a competitive PGE2 ELISA.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound | C16H12FNO3 | CID 68869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Effects of this compound, a non-steroidal anti-inflammatory agent, on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological properties of a new non-steroidal anti-inflammatory drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flunoxaprofen Dosage for Anti-inflammatory Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Flunoxaprofen. The following guides and frequently asked questions (FAQs) address common challenges and provide detailed methodologies for in vitro and in vivo anti-inflammatory studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its clinical application?
This compound, also known under the brand name Priaxim, is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, structurally similar to naproxen.[1] It was demonstrated to be effective in managing the symptoms of osteoarthritis and rheumatoid arthritis.[1][2][3] However, its clinical use was discontinued due to concerns about potential hepatotoxicity (liver damage).[1][4]
Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?
This compound's main anti-inflammatory action is through the inhibition of cyclooxygenase (COX) enzymes.[5] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Some evidence suggests that this compound may also inhibit leukotriene synthesis, although other studies indicate it does not affect the 5- and 12-lipoxygenase pathways.[4]
Q3: What are the known side effects and safety concerns associated with this compound?
The primary safety concern that led to the discontinuation of this compound is potential hepatotoxicity.[1][4] Like other NSAIDs, it has the potential for gastrointestinal side effects, although one study suggested it may not interfere with prostaglandin synthesis in the gastric mucosa, potentially indicating a better gastric safety profile compared to drugs like indomethacin.[6] Long-term or high-dose administration in preclinical studies has also been associated with cardiovascular effects.[8]
Q4: I am having trouble dissolving this compound for my in vitro experiments. What solvent should I use?
This compound has limited water solubility. For in vitro studies, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the aqueous culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High variability in results | Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cell viability is high before starting the experiment. |
| Inaccurate pipetting of drug dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration to be tested across replicate wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile saline or media to maintain humidity. | |
| No observable anti-inflammatory effect | Drug concentration is too low. | Perform a dose-response study to determine the optimal concentration range. Start with a broad range (e.g., 0.1 µM to 100 µM). |
| The chosen in vitro model is not sensitive to COX inhibition. | Ensure the inflammatory stimulus used (e.g., LPS) effectively induces the production of prostaglandins in your chosen cell line (e.g., RAW 264.7 macrophages). | |
| Poor drug solubility and precipitation in media. | Visually inspect the culture media for any signs of drug precipitation. If observed, consider preparing a fresh stock solution or using a different solubilization method. | |
| High cell toxicity observed | Drug concentration is too high. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your anti-inflammatory assay to determine the non-toxic concentration range. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
In Vivo Study Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Inconsistent inflammatory response in the animal model | Variation in the age, weight, or strain of the animals. | Use animals of the same strain, age, and from the same supplier. Allow for an acclimatization period before starting the experiment. |
| Improper administration of the inflammatory agent (e.g., carrageenan). | Ensure consistent injection volume and location for inducing inflammation. | |
| Lack of therapeutic effect | Inappropriate dosage or route of administration. | Consult preclinical data for effective dosage ranges. Oral gavage is a common route for this compound in rat models. |
| Timing of drug administration relative to the inflammatory insult. | Administer this compound at a time point that allows for optimal absorption and bioavailability before the peak of the inflammatory response. For acute models, this is often 30-60 minutes before the stimulus. | |
| Observed animal distress or adverse effects | Potential drug toxicity. | Monitor animals closely for any signs of distress. If adverse effects are observed, consider reducing the dosage. Be aware of the potential for hepatotoxicity with prolonged administration. |
Data Presentation
Preclinical and Clinical Dosage of this compound
| Study Type | Model/Condition | Species | Dosage | Route of Administration | Reference |
| Preclinical | Carrageenan-induced paw edema | Rat | 6-25 mg/kg | Oral | [9] |
| Preclinical | Pellet-induced granuloma | Rat | 5-20 mg/kg/day | Oral | [9] |
| Preclinical | Adjuvant-induced arthritis | Rat | 10 mg/kg/day | Oral | [9] |
| Preclinical | Cardiovascular effects study | Rat | 6.6, 11.5, and 19.9 mg/kg/day | In feed | [8] |
| Clinical Trial | Osteoarthritis | Human | 100 mg twice daily | Oral | [2] |
| Clinical Trial | Rheumatoid Arthritis | Human | 400 mg/day | Oral | [3] |
Experimental Protocols
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitrite determination
-
ELISA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Drug Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
PGE2 and TxB2 Measurement: Quantify the levels of PGE2 and TxB2 in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, PGE2, and TxB2 production by this compound compared to the LPS-stimulated control group.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used acute inflammation model to evaluate the anti-inflammatory activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and this compound-treated groups). Fast the animals overnight before the experiment with free access to water.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound (e.g., 6-25 mg/kg) or the vehicle orally by gavage. Administer a standard NSAID like indomethacin (5-10 mg/kg) to the positive control group.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
References
- 1. This compound [medbox.iiab.me]
- 2. Multicentre clinical study with this compound in osteoarthritis: preliminary data on 154 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Efficacy and tolerability of this compound in the treatment of rheumatoid arthritis. A cross-over clinical study using naproxen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Effects of this compound, a non-steroidal anti-inflammatory agent, on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological properties of a new non-steroidal anti-inflammatory drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Flunoxaprofen Pharmacokinetic Variability in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during pharmacokinetic (PK) studies of Flunoxaprofen in rats. The information is presented in a question-and-answer format to directly address potential sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in this compound plasma concentrations. What are the primary potential causes?
A1: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies. For this compound, a member of the profen class of NSAIDs, several factors can contribute to this variability:
-
Metabolic Differences: The primary driver of variability is often differences in drug metabolism. This compound undergoes complex, stereoselective metabolism which can vary significantly between individual animals.
-
Genetic Background: Different rat strains can have varying expression levels of drug-metabolizing enzymes.
-
Sex Differences: Male and female rats exhibit significant differences in the expression of key metabolic enzymes, such as Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are involved in this compound's metabolism.[1][2][3][4][5]
-
Health Status: The overall health of the animals is crucial. Underlying inflammation, disease states, or stress can alter drug absorption, distribution, metabolism, and excretion (ADME).[6]
-
Experimental Technique: Inconsistencies in oral gavage technique, blood sampling times, or sample handling can introduce significant variability.
Q2: What are the main metabolic pathways for this compound in rats, and how can they contribute to PK variability?
A2: this compound, being a 2-arylpropionic acid derivative, follows metabolic pathways common to this class of drugs. The key pathways are:
-
Chiral Inversion: this compound is a chiral compound, and the inactive (R)-enantiomer can be converted to the pharmacologically active (S)-enantiomer. This process is initiated by the enzyme acyl-CoA synthetase.[7][8] Variability in the activity of this enzyme between animals can lead to different ratios of the active and inactive enantiomers, affecting both pharmacokinetic and pharmacodynamic readouts.
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes in the liver are responsible for the hydroxylation of this compound.[9] The expression of CYP isoforms can be influenced by genetics, sex, and exposure to other compounds (enzyme induction or inhibition), making it a significant source of variability.[1][2][4]
-
Glucuronidation: The hydroxylated metabolites and the parent drug can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds that are readily excreted.[10] Like CYPs, UGT expression is also subject to sex-dependent differences and regulation by various factors in rats.[11][12]
Q3: Can the fed or fasted state of the rats affect the pharmacokinetics of this compound?
A3: Yes, the nutritional state of the animals can have a significant impact. For orally administered NSAIDs, the presence of food in the stomach can:
-
Delay Gastric Emptying: This typically leads to a delayed time to reach maximum plasma concentration (tmax).[13][14]
-
Reduce Maximum Concentration (Cmax): By slowing absorption, the peak concentration achieved may be lower.[13][14]
-
Alter Gastric pH: This can influence the dissolution and absorption of acidic drugs like this compound.
While the overall bioavailability (AUC) of many NSAIDs is not significantly changed by food, the altered absorption profile can be misinterpreted as poor absorption or high variability if not properly controlled.[13][14] It is crucial to ensure a consistent fasting or fed state across all animals in a study group.
Q4: Are there known sex differences in the pharmacokinetics of NSAIDs in rats?
A4: Yes, sex differences in the pharmacokinetics of xenobiotics, including NSAIDs, are well-documented in rats.[1][2][3][4][5] These differences are primarily due to the sexually dimorphic expression of hepatic drug-metabolizing enzymes.[1][2][3][4][5]
-
CYP450 Enzymes: Male rats express specific CYP isoforms (e.g., CYP2C11, CYP3A2) at higher levels than females, while females have higher expression of others (e.g., CYP2C12, CYP2A1).[1][3][4]
-
UGT Enzymes: The expression of various UGT isoforms, which are critical for the elimination of this compound, can also differ between male and female rats.[12]
These enzymatic differences can lead to sex-specific rates of metabolism and clearance, resulting in different plasma concentration-time profiles. Therefore, it is essential to either use animals of a single sex or to include both sexes and analyze the data accordingly.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations within the Same Treatment Group
Symptoms:
-
Large standard deviations in mean plasma concentrations at several time points.
-
Inconsistent or unpredictable pharmacokinetic profiles between animals.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | - Standardize Procedure: Ensure all personnel are trained on a consistent oral gavage technique, including proper restraint, needle size, and speed of administration.[2][4][10] - Verify Placement: Accidental dosing into the lungs can lead to erratic absorption and distress. Ensure the gavage needle is correctly placed in the esophagus. |
| Formulation Issues | - Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before each dose to prevent settling of the drug substance. - Check Solubility: Poor solubility of this compound in the vehicle can lead to incomplete and variable absorption. Consider formulation optimization. |
| Variable Food Intake | - Controlled Fasting: Implement a strict and consistent fasting period (e.g., overnight) for all animals before dosing to normalize gastrointestinal conditions.[5][14] - Synchronized Feeding: If a fed study is intended, ensure all animals have access to and consume food for a similar period before dosing. |
| Underlying Health Issues | - Health Monitoring: Closely monitor the health of the animals. Any signs of illness, stress, or inflammation should be noted as they can impact drug metabolism and disposition.[6] - Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures to minimize stress. |
| Sex Differences | - Single-Sex Studies: If not investigating sex as a variable, use only male or female rats for the study. - Stratify by Sex: If both sexes are used, ensure equal numbers in each group and analyze the data separately for males and females.[1][5] |
Issue 2: Lower than Expected Plasma Concentrations or Bioavailability
Symptoms:
-
Mean plasma concentrations are consistently below the expected range.
-
Calculated oral bioavailability is significantly lower than reported values.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Dosing Errors | - Accurate Dosing Volume: Double-check calculations for dosing volume based on the most recent body weights. - Syringe Calibration: Ensure the accuracy of the syringes or pipettes used for dosing. |
| Poor Absorption | - Vehicle Selection: The vehicle used can significantly impact drug dissolution and absorption. Re-evaluate the formulation for optimal solubility and stability. - Gastrointestinal Issues: Consider the possibility of gastrointestinal motility issues in the animals. |
| Rapid Metabolism/Clearance | - Enzyme Induction: Review all co-administered substances, including vehicle components and bedding, for their potential to induce CYP or UGT enzymes. - Rat Strain: Be aware of the metabolic characteristics of the rat strain being used. Some strains may have higher intrinsic clearance for this class of compounds. |
| Analytical Method Issues | - Method Validation: Ensure the bioanalytical method is fully validated for accuracy, precision, and recovery. - Sample Stability: Verify the stability of this compound in plasma under the storage and handling conditions used. Degradation of the analyte before analysis will lead to artificially low concentrations. |
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species/Strain | Dosing | Reference |
| Bioavailability | High | Charles River Rats | 20-40 mg/kg (oral & IV) | [2] |
| Peak Plasma Level (Cmax) | ~200 µg/mL | Charles River Rats | 20-40 mg/kg (oral & IV) | [2] |
| Total Clearance | 40-50 mL/h/kg | Charles River Rats | 20-40 mg/kg (oral & IV) | [2] |
| Volume of Distribution (Vd) | ~2 L/kg | Charles River Rats | 20-40 mg/kg (oral & IV) | [2] |
| Half-life (t1/2) | ~70 hours | Charles River Rats | 20-40 mg/kg (oral & IV) | [2] |
Table 2: General Effects of Food on NSAID Pharmacokinetics
| Pharmacokinetic Parameter | Effect of Food | Rationale | Reference |
| tmax (Time to Peak Concentration) | Increased (Delayed) | Delayed gastric emptying | [13][14][15] |
| Cmax (Peak Concentration) | Decreased | Slower rate of absorption | [14][15] |
| AUC (Total Bioavailability) | Generally Unchanged | The total amount of drug absorbed is often not affected | [14][16][15] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Fast the rats overnight (approximately 12-16 hours) with free access to water to ensure an empty stomach, which helps in reducing variability in drug absorption.[5][14]
-
Dose Calculation: Calculate the required dose volume for each animal based on its most recent body weight.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size (typically 16-18 gauge for adult rats).[2][4]
-
Restraint: Restrain the rat firmly but gently, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Administration: Gently insert the gavage needle into the mouth, advancing it along the palate into the esophagus. Do not force the needle. Administer the dose smoothly and withdraw the needle.
-
Monitoring: Monitor the animal for a few minutes post-dosing for any signs of respiratory distress, which could indicate accidental administration into the trachea.[2][4][10]
Protocol 2: Serial Blood Sampling from the Saphenous Vein
-
Animal Restraint: Place the rat in a suitable restrainer that allows access to one of the hind limbs.
-
Site Preparation: Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.
-
Vein Dilation: Apply gentle pressure to the upper thigh to dilate the vein.
-
Blood Collection: Puncture the vein with a sterile needle (e.g., 25-27 gauge) and collect the blood into an appropriate micro-collection tube containing an anticoagulant (e.g., EDTA or heparin).
-
Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
Sample Processing: Process the blood samples as required (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis.
Protocol 3: Bioanalytical Method for this compound in Rat Plasma (General Approach)
While a specific validated method for this compound is not publicly available, the following LC-MS/MS method, adapted from established methods for other NSAIDs, can be used as a starting point for method development and validation.[17][18][19]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., another profen NSAID not present in the study, like Fenoprofen).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.
-
-
Method Validation: The developed method must be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, and stability.
Visualizations
Caption: Standard experimental workflow for a pharmacokinetic study of orally administered this compound in rats.
Caption: A logical flowchart for troubleshooting sources of pharmacokinetic variability.
References
- 1. Sex Differences in the Expression of Hepatic Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex differences in CYP450-based sodium dehydroacetate metabolism and its metabolites in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Sex-specific cytochrome P450 as a cause of sex- and species-related differences in drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic Transcript Profiles of Cytochrome P450 Genes Predict Sex Differences in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Pharmacokinetics and Chiral Inversion of Ibuprofen in Adjuvant-induced Arthritic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA binding and acylation of UDP-glucuronosyltransferase isoforms of rat liver: their effect on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of rat UDP-glucuronosyltransferases in liver and duodenum by microsomal enzyme inducers that activate various transcriptional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of UDP-Glucuronosyltransferase Ugt1a and Ugt2b mRNA Expression in the Rat Liver and Small Intestine: Sex and Strain Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of food on pharmacokinetics of immediate release oral formulations of aspirin, dipyrone, paracetamol and NSAIDs – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of food on pharmacokinetics of immediate release oral formulations of aspirin, dipyrone, paracetamol and NSAIDs - a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Food on Bioavailability of Analgesics; Resulting Dosage and Administration Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of food on the bioavailability of ibuprofen and flurbiprofen from sustained release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Flunoxaprofen Hepatotoxicity in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Flunoxaprofen-induced hepatotoxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), is understood to cause liver injury primarily through the formation of reactive metabolites. The main reactive species are acyl glucuronides and acyl-CoA thioesters.[1][2] These reactive intermediates can covalently bind to cellular proteins, including mitochondrial proteins, leading to cellular stress, mitochondrial dysfunction, and potentially triggering an immune response.[1][2][3]
Q2: Why am I observing significant variability in hepatotoxicity between my animal models?
A2: Interspecies differences in drug metabolism are a common cause of variability in drug-induced liver injury (DILI) studies. The enzymes responsible for metabolizing this compound and forming its reactive metabolites can vary in expression and activity between different species and even strains of rodents. This can lead to different levels of reactive metabolite formation and subsequent liver injury.
Q3: My in vitro results with this compound are not correlating with my in vivo findings. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are a known challenge in toxicology. Several factors could contribute to this:
-
Metabolic Capacity: Standard in vitro models, such as immortalized cell lines, may lack the full complement of metabolic enzymes present in a whole liver, leading to an underestimation of toxicity that is dependent on metabolic activation.
-
Cellular Complexity: In vivo liver injury often involves complex interactions between different cell types, including hepatocytes, Kupffer cells, and stellate cells. Standard 2D cell cultures do not replicate this complex microenvironment.
-
Immune System Involvement: If an immune-mediated component is contributing to the hepatotoxicity, this will not be captured in most simple in vitro models.
Q4: What are the key biomarkers I should be measuring to assess this compound-induced hepatotoxicity?
A4: A multi-pronged approach is recommended for a comprehensive assessment:
-
Serum Biomarkers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are the gold-standard indicators of hepatocellular injury.
-
Histopathology: Hematoxylin and Eosin (H&E) staining of liver tissue is crucial for identifying cellular necrosis, inflammation, and other morphological changes.
-
Apoptosis Markers: Measuring the activity of caspases, such as caspase-3, can provide insight into the mode of cell death.
-
Oxidative Stress Markers: Assays for reactive oxygen species (ROS) production, glutathione (GSH) depletion, and lipid peroxidation can help to elucidate the role of oxidative stress in the observed toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high ALT/AST levels in control animals | Vehicle-related toxicity; underlying health issues in the animal colony; improper handling or sample collection. | - Run a vehicle-only control group to assess its toxicity.- Ensure animals are sourced from a reputable vendor and are free of underlying liver conditions.- Review and standardize blood collection and handling procedures to minimize hemolysis, which can artificially elevate AST levels. |
| Inconsistent or non-reproducible histological findings | Improper tissue fixation; variability in staining procedure; subjective scoring of liver injury. | - Ensure liver tissue is fixed in 10% neutral buffered formalin immediately after collection and for a consistent duration.- Follow a standardized H&E staining protocol meticulously.- Implement a semi-quantitative scoring system for histological features (e.g., necrosis, inflammation) and have slides evaluated by a board-certified veterinary pathologist in a blinded manner. |
| Difficulty in detecting apoptosis in this compound-treated groups | Timing of sample collection is critical as apoptosis can be a transient event; the chosen assay may not be sensitive enough. | - Conduct a time-course study to identify the optimal time point for detecting peak apoptosis after this compound administration.- Consider using multiple apoptosis assays for confirmation, such as TUNEL staining in addition to caspase activity assays. |
| High background in oxidative stress assays | Autofluorescence of the compound; improper sample preparation; reagent instability. | - Run a compound-only control to check for interference with the assay's fluorescence or colorimetric readout.- Prepare fresh reagents for each experiment and protect them from light.- Optimize sample processing to minimize auto-oxidation. |
Data Presentation
Table 1: Comparative In Vitro and In Vivo Covalent Binding of this compound and Benoxaprofen
| Compound | In Vitro Model | Parameter Measured | Relative Finding | Reference |
| This compound | Sandwich-cultured rat hepatocytes | Covalent protein adducts | Lower than Benoxaprofen | [3] |
| Benoxaprofen | Sandwich-cultured rat hepatocytes | Covalent protein adducts | Higher than this compound | [3] |
| This compound | In vivo (rats) | Liver protein adducts | Similar concentration to Benoxaprofen at 8h | [1] |
| Benoxaprofen | In vivo (rats) | Liver protein adducts | Similar concentration to this compound at 8h | [1] |
| S-Flunoxaprofen | In vivo (humans) | Plasma protein adducts | ~29 ng/mL | [4] |
| S-Benoxaprofen | In vivo (humans) | Plasma protein adducts | ~28 ng/mL | [4] |
| R-Benoxaprofen | In vivo (humans) | Plasma protein adducts | ~18 ng/mL | [4] |
Note: Benoxaprofen is a structural analog of this compound that was withdrawn from the market due to severe hepatotoxicity and serves as a positive control in these studies.
Experimental Protocols
Serum ALT and AST Measurement
This protocol is adapted for use with commercially available colorimetric assay kits.
-
Sample Collection: Collect whole blood from animals via an appropriate method (e.g., cardiac puncture, tail vein). Allow the blood to clot at room temperature for 30 minutes.
-
Serum Separation: Centrifuge the clotted blood at 2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
Assay Procedure:
-
Bring all reagents to room temperature before use.
-
Prepare the working reagent according to the kit manufacturer's instructions.
-
Pipette 10 µL of serum samples and standards into a 96-well plate in duplicate.
-
Add 100 µL of the working reagent to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Measure the absorbance at the recommended wavelength (usually 340 nm) using a microplate reader.
-
-
Data Analysis: Calculate the ALT and AST activity (U/L) in the samples by comparing their absorbance to the standard curve.
Hematoxylin and Eosin (H&E) Staining of Liver Tissue
-
Tissue Fixation: Immediately after euthanasia, dissect the liver and fix a section in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on glass slides.
-
Staining Procedure:
-
Deparaffinize the sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols to water (100%, 95%, 70% ethanol, then distilled water; 2 minutes each).
-
Stain with Hematoxylin (e.g., Mayer's or Harris') for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (a few quick dips).
-
"Blue" the sections in Scott's tap water substitute or dilute ammonia water for 1 minute.
-
Rinse in running tap water.
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess liver histology.
Caspase-3 Activity Assay
This protocol is for a fluorometric or colorimetric assay using a commercially available kit.
-
Tissue Homogenization:
-
Weigh a small piece of frozen liver tissue (~50 mg) and homogenize on ice in the lysis buffer provided in the kit.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic extract using a standard method (e.g., BCA assay).
-
Assay Procedure:
-
Dilute the cytosolic extracts to a consistent protein concentration with the assay buffer.
-
Add 50 µL of each sample to a 96-well plate.
-
Prepare the reaction mix containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) according to the kit instructions.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.
-
Calculate the caspase-3 activity and express it as fold-change relative to the control group.
-
Visualizations
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and this compound in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the pro-oxidative interactions of this compound and benoxaprofen with human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of benoxaprofen and this compound acyl glucuronides in covalent binding to rat plasma and liver proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent binding of acidic drugs via reactive intermediates: detection of benoxaprofen and this compound protein adducts in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flunoxaprofen Chiral Inversion
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the chiral inversion of flunoxaprofen. Below you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound chiral inversion?
A1: The chiral inversion of this compound, a 2-arylpropionic acid non-steroidal anti-inflammatory drug (NSAID), is a metabolic process. It involves the unidirectional conversion of the pharmacologically less active R-enantiomer to the more active S-enantiomer. This process does not occur spontaneously in buffer or plasma but is an enzyme-mediated pathway.[1] The key steps are:
-
Activation to a Coenzyme A Thioester: The R-enantiomer of this compound is stereoselectively converted to R-flunoxaprofenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and magnesium ions (Mg²⁺) as cofactors.[2]
-
Epimerization/Racemization: The R-flunoxaprofenoyl-CoA thioester then undergoes epimerization (racemization) to the S-flunoxaprofenoyl-CoA thioester. This step is catalyzed by α-methylacyl-CoA racemase (AMACR).[3]
-
Hydrolysis: Finally, the S-flunoxaprofenoyl-CoA thioester is hydrolyzed by a thioesterase to release the active S-flunoxaprofen.[3]
Q2: Where does the chiral inversion of this compound primarily occur?
A2: The liver is the principal site for the chiral inversion of profens like this compound.[4] Subcellular fractionation studies have shown that the enzymes responsible for this process are located in the mitochondria and the endoplasmic reticulum (microsomes).[4]
Q3: Is the S-enantiomer of this compound converted to the R-enantiomer?
A3: No, the chiral inversion of this compound is a unidirectional process from the R- to the S-enantiomer.[5] The S-enantiomer is not a substrate for the initial activation step to its CoA thioester, which is the rate-limiting and stereoselective step in the inversion pathway.[1]
Q4: What are the key enzymes and cofactors required for in vitro studies of this compound chiral inversion?
A4: For a successful in vitro chiral inversion assay, the following are essential:
-
Enzyme Source: Rat liver homogenates, microsomes, or cytosol are commonly used.[1][4] Freshly isolated hepatocytes also serve as a robust model system.[6]
-
Cofactors: Coenzyme A (CoA) and adenosine triphosphate (ATP) are mandatory for the formation of the intermediate thioester.[1][2][7] Magnesium ions (Mg²⁺) are also required for the acyl-CoA synthetase activity.
Experimental Protocols
In Vitro Chiral Inversion of this compound using Rat Liver Microsomes
This protocol is based on established methods for other profens, such as flurbiprofen, and should be optimized for this compound.[7]
Materials:
-
R-flunoxaprofen
-
Rat liver microsomes
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard for HPLC analysis
-
Chiral HPLC column and system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (typically 0.5-1.0 mg/mL protein concentration), potassium phosphate buffer (pH 7.4), MgCl₂, CoA, and ATP.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Start the reaction by adding R-flunoxaprofen (dissolved in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, e.g., <1%).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes) containing an internal standard.
-
Vortex the mixture to precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Analyze the sample using a validated chiral HPLC method to separate and quantify the R- and S-enantiomers of this compound.
-
Data Presentation: In Vitro Experimental Conditions for Profen Chiral Inversion
| Parameter | This compound (in Rat Hepatocytes) | Flurbiprofen (in Rat Liver Microsomes)[7] | Ibuprofen (in Rat Liver Homogenate)[1] |
| Enzyme Source | Freshly isolated rat hepatocytes | Rat hepatic microsomes | Crude rat liver homogenate |
| Substrate Conc. | 100 µM | Not specified | Not specified |
| Cofactors | Endogenous | CoASH and ATP | CoA and ATP |
| Incubation Time | Up to 60 minutes | Not specified | Not specified |
| Temperature | 37°C | 37°C | 37°C |
| Buffer | Cell culture medium | Not specified | pH 7.4 buffer |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low chiral inversion observed | 1. Inactive enzymes in the liver preparation. 2. Degradation of cofactors (ATP, CoA). 3. Incorrect buffer pH or temperature. 4. Presence of inhibitors in the reaction mixture. | 1. Use freshly prepared liver fractions or ensure proper storage at -80°C. Perform a positive control with a known substrate. 2. Prepare fresh cofactor solutions for each experiment. 3. Verify the pH of the buffer and the temperature of the incubator. 4. Ensure all reagents are of high purity. |
| High variability between replicates | 1. Inaccurate pipetting of small volumes. 2. Inhomogeneous suspension of microsomes. 3. Inconsistent incubation times. | 1. Use calibrated pipettes and consider preparing a master mix. 2. Gently mix the microsomal suspension before aliquoting. 3. Use a timer and stagger the start of reactions to ensure accurate timing. |
| Poor resolution of enantiomers in HPLC | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition (e.g., wrong organic modifier, incorrect pH). 3. Column overload. 4. Inadequate column temperature control. | 1. Screen different types of CSPs (e.g., polysaccharide-based). 2. Systematically vary the mobile phase composition. For profens, a lower pH can sometimes improve resolution.[8] 3. Reduce the injection volume or dilute the sample. 4. Use a column oven to maintain a stable temperature. |
| Peak tailing in HPLC chromatogram | 1. Secondary interactions with the stationary phase. 2. Column contamination. | 1. Add a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase, depending on the analyte and CSP. 2. Flush the column with a strong solvent. |
Visualizations
Caption: Biochemical pathway of the chiral inversion of R-flunoxaprofen.
Caption: Experimental workflow for in vitro this compound chiral inversion assay.
References
- 1. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study of fenoprofen chiral inversion in rat: comparison of brain versus liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the in vitro inversion of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Enhancing Flunoxaprofen bioavailability in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Flunoxaprofen in animal studies. Below are troubleshooting guides and frequently asked questions to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are planning to initiate studies to enhance the oral bioavailability of this compound. What are the key baseline pharmacokinetic parameters we should be aware of?
A1: Initial pharmacokinetic studies in rats, dogs, and monkeys have indicated that this compound inherently exhibits high bioavailability following oral administration.[1] Key parameters from a study involving oral and IV administration of 20-40 mg/kg are summarized below. It is important to note that these studies suggest extensive biotransformation with minimal urinary excretion of the unchanged drug.[1]
Q2: Is this compound a suitable candidate for bioavailability enhancement studies?
A2: Based on existing data, this compound already demonstrates high oral bioavailability in several preclinical species.[1] Therefore, significant enhancement may not be achievable or necessary. Research efforts might be more effectively directed towards characterizing its metabolic profile or evaluating its efficacy and safety. It's also important to be aware that the clinical use of this compound was discontinued due to concerns about potential hepatotoxicity, similar to its structural analog, benoxaprofen.[2]
Q3: We are observing high inter-animal variability in our pharmacokinetic data. What could be the cause?
A3: High variability in pharmacokinetic data for orally administered drugs can stem from several factors. For non-steroidal anti-inflammatory drugs (NSAIDs), a common cause is the "food effect," where the presence or absence of food in the gastrointestinal tract can alter drug absorption.[3][4] To troubleshoot this, consider conducting a food-effect study by dosing this compound to both fasted and fed animals.[3]
Q4: What are some potential strategies to improve the oral bioavailability of NSAIDs with low solubility?
A4: While this compound itself has high bioavailability, other NSAIDs may have poor aqueous solubility, which limits their oral absorption.[3] For such compounds, several formulation strategies can be employed:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, which can enhance the dissolution and absorption of lipophilic drugs.[5][6][7][8]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate drugs, potentially improving oral bioavailability by 2- to 25-fold for certain compounds.[9][10][11][12] They can protect the drug from degradation in the GI tract and enhance its absorption.[9]
Q5: Are there any known issues with this compound's metabolism that could affect in vivo studies?
A5: this compound undergoes extensive biotransformation.[1] It is a chiral NSAID, and its enantiomers may exhibit different pharmacokinetic profiles.[2][13] When conducting in vivo studies, it is crucial to use stereospecific assays to accurately characterize the disposition of each enantiomer.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected plasma concentrations | Poor dissolution of the formulation. | Characterize the physicochemical properties of your drug substance, including its solubility at different pH values relevant to the gastrointestinal tract.[3] Consider formulation strategies like SEDDS or SLNs for poorly soluble NSAIDs.[6][9] |
| High first-pass metabolism. | Conduct in vitro metabolism studies to understand the metabolic stability of this compound in liver microsomes from the animal species you are using. | |
| Issues with oral gavage technique. | Ensure proper training and technique for oral gavage to avoid accidental administration into the lungs. | |
| High variability in Cmax and Tmax | Food effect. | Standardize feeding conditions (e.g., use fasted or fed animals consistently). Conduct a formal food-effect study to quantify the impact of food on absorption.[3] |
| Formulation not homogenous. | Ensure the drug is uniformly suspended or dissolved in the vehicle before each administration. | |
| Inconsistent therapeutic effect despite adequate plasma levels | Issues with drug reaching the target site. | Investigate tissue distribution of this compound to ensure it reaches the site of action in sufficient concentrations.[1] |
| Rapid metabolism to inactive metabolites. | Characterize the metabolites of this compound and their pharmacological activity. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Rat | Dog | Monkey |
| Dose (Oral & IV) | 20-40 mg/kg | 20-40 mg/kg | 20-40 mg/kg |
| Peak Plasma Level (approx.) | 200 µg/mL | 200 µg/mL | 200 µg/mL |
| Half-life (approx.) | 70 h | 2 h | 2 h |
| Volume of Distribution | 2 L/kg | 0.13-0.18 L/kg | 0.13-0.18 L/kg |
| Total Clearance | 40-50 mL/h/kg | 40-50 mL/h/kg | 40-50 mL/h/kg |
| Bioavailability | High | High | High |
Source: Journal of Pharmaceutical Sciences, 1988[1]
Experimental Protocols
General Protocol for an In Vivo Pharmacokinetic Study of this compound in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Number of animals: 3-5 per group.
2. Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle to ensure complete solubilization.
-
Oral (PO) Formulation: Prepare a suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
3. Dosing:
-
IV Group: Administer the drug via tail vein injection at a dose of 1-2 mg/kg.
-
PO Group: Administer the drug via oral gavage at a dose of 5-10 mg/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Place blood samples into heparinized tubes and centrifuge to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Factors influencing the oral bioavailability of NSAIDs.
Caption: Decision tree for troubleshooting unexpected pharmacokinetic results.
References
- 1. Pharmacokinetics of this compound in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. benchchem.com [benchchem.com]
- 4. Effects of food on pharmacokinetics of immediate release oral formulations of aspirin, dipyrone, paracetamol and NSAIDs – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. Solid Lipid Nanoparticles: An Innovative Drug Delivery System for Enhanced Bioavailability and Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereochemical pharmacokinetics of the 2-arylpropionic acid non-steroidal antiinflammatory drug this compound in rats and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Flunoxaprofen and Benoxaprofen: Absorption and Elimination Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the absorption and elimination kinetics of two nonsteroidal anti-inflammatory drugs (NSAIDs), flunoxaprofen and benoxaprofen. Both are arylpropionic acid derivatives, but they exhibit distinct pharmacokinetic profiles that influence their therapeutic application and safety. This analysis is supported by experimental data from various clinical studies.
Executive Summary
This compound and benoxaprofen share similar absorption characteristics following oral administration. However, their disposition within the body differs significantly. This compound is characterized by much faster distribution and elimination processes compared to benoxaprofen.[1] This key difference suggests a lower likelihood of drug accumulation with this compound, a critical consideration in drug safety and dosing regimen design.[1] Benoxaprofen, in contrast, has a notably long elimination half-life, which can be further extended in elderly patients, increasing the risk of adverse effects.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and benoxaprofen based on data from studies in healthy volunteers. It is important to note that the data presented here are compiled from different studies and do not represent a direct head-to-head comparison within a single trial.
| Pharmacokinetic Parameter | This compound (100 mg, oral) | Benoxaprofen (600 mg, oral) | Benoxaprofen (100 mg, oral) |
| Absorption | |||
| Absorption Half-Life (t½ ka) | Similar to Benoxaprofen[1] | 0.63 hours[2] | 0.4 hours[3] |
| Time to Peak Concentration (Tmax) | - | 3.6 hours[2] | - |
| Peak Plasma Concentration (Cmax) | - | 47.3 µg/mL[2] | 13.0 µg/mL[4][5] |
| Distribution | |||
| Volume of Distribution (Vd) | Faster than Benoxaprofen[1] | Vd central: 6.8 L, Vd peripheral: 3.2 L[3] | - |
| Elimination | |||
| Elimination Half-Life (t½) | Much faster than Benoxaprofen[1] | 28.8 hours[2] | 37.6 hours[3] |
| Total Clearance (CL) | - | 4.8 mL/min/1.73 m²[2] | - |
| Renal Clearance (Cr) | - | 1.6 mL/min/1.73 m²[2] | - |
Data for this compound in humans is limited in publicly available literature. The comparative statements are based on a study by Furlanut et al.[1]
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies. Below are representative experimental protocols for the oral administration of this compound and benoxaprofen in healthy volunteers.
This compound Pharmacokinetic Study Protocol (Representative)
A study comparing the kinetics of this compound and benoxaprofen involved six healthy male volunteers.[1] Each subject received a single oral dose of 100 mg of this compound.[1] Blood samples were collected at predetermined time intervals to measure plasma drug concentrations. The specific sampling times and analytical methods for drug quantification were not detailed in the available abstract. Pharmacokinetic parameters were then calculated from the plasma concentration-time data.
Benoxaprofen Pharmacokinetic Study Protocol (Representative)
In a study to determine the pharmacokinetic profile of benoxaprofen, five healthy volunteers were administered a single oral dose of 600 mg.[2] Blood samples were collected at various time points to determine serum drug concentrations.[2] Urine was also collected over a 24-hour period to assess renal excretion.[2] Another study involved eight healthy subjects who received a single oral dose of 100 mg of benoxaprofen, with plasma levels measured for up to 168 hours post-administration.[3] The plasma concentration data was then fitted to a two-compartment open model to estimate pharmacokinetic parameters.[3]
Pharmacokinetic Pathways and Processes
The following diagrams illustrate the key pharmacokinetic processes for both drugs and the logical flow of a typical clinical study designed to evaluate these parameters.
References
- 1. Absorption and disposition kinetics of this compound and benoxaprofen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of benoxaprofen in subjects with normal and impaired renal function, prediction of multiple-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies with benoxaprofen in man: prediction of steady-state levels from single-dose data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary studies of absorption and excretion of benoxaprofen in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary studies of absorption and excretion of benoxaprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Flunoxaprofen and Naproxen: A Comparative Review of Efficacy in Arthritis Models
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) for the management of arthritis, both Flunoxaprofen and naproxen have demonstrated therapeutic potential. This guide provides a comparative analysis of their efficacy, drawing upon available clinical and preclinical data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of these two compounds.
Clinical Efficacy in Rheumatoid Arthritis
A key clinical trial directly compared the efficacy and safety of this compound and naproxen in patients with active, classical, or definite rheumatoid arthritis. The study concluded that both drugs have essentially equivalent therapeutic effects in managing the painful and functional symptoms of the disease.[1]
Table 1: Comparative Clinical Efficacy in Rheumatoid Arthritis [1]
| Parameter | This compound (400 mg/day) | Naproxen (500 mg/day) | Outcome |
| Spontaneous Diurnal Pain | Significant Relief | Significant Relief | Equivalent Efficacy |
| Spontaneous Nocturnal Pain | Significant Relief | Significant Relief | Equivalent Efficacy |
| Pain on Active Motion | Significant Relief | Significant Relief | Equivalent Efficacy |
| Pain on Passive Motion | Significant Relief | Significant Relief | Equivalent Efficacy |
| Morning Stiffness | Significant Relief | Significant Relief | Equivalent Efficacy |
| Grip Strength | Significant Improvement | Significant Improvement | Equivalent Efficacy |
| Ritchie's Index | Significant Improvement | Significant Improvement | Equivalent Efficacy |
| Inflammatory Biochemical Parameters (ESR, CPR) | No significant modification | No significant modification | Equivalent Effect |
Preclinical Efficacy in Animal Models
Adjuvant-Induced Arthritis Model
A study evaluating a compound structurally related to this compound in the adjuvant-induced arthritis model in rats, a common model for chronic inflammation, demonstrated a significant reduction in paw swelling and arthritic scores. While specific data for this compound in this direct comparison is unavailable, other research indicates its potent anti-inflammatory activity in this model.
Carrageenan-Induced Paw Edema Model
Naproxen has been evaluated in the carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation. The results demonstrate a significant inhibition of paw edema at various time points after administration.
Table 2: Efficacy of Naproxen in Carrageenan-Induced Paw Edema in Rats
| Time Point (Post-Carrageenan) | Paw Volume Inhibition (%) with Naproxen (15 mg/kg) |
| 1 hour | 59 |
| 2 hours | 81 |
| 3 hours | 73 |
| 4 hours | 60 |
| 5 hours | 39 |
Experimental Protocols
Clinical Trial in Rheumatoid Arthritis[1]
-
Study Design: A crossover clinical study.
-
Participants: Twenty female out-patients with active, classical, or definite rheumatoid arthritis.
-
Treatment Protocol:
-
Group A (n=10): Received this compound 400 mg/day orally for 30 days, followed by a 7-day washout period, and then naproxen 500 mg/day orally for 30 days.
-
Group B (n=10): Received naproxen 500 mg/day orally for 30 days, followed by a 7-day washout period, and then this compound 400 mg/day orally for 30 days.
-
-
Efficacy Parameters Assessed: Spontaneous diurnal and nocturnal pain, pain on active and passive motion, duration of morning stiffness, grip strength, and Ritchie's index.
-
Safety and Tolerability Assessment: Monitored through biochemical parameters of inflammation (ESR, CPR) and laboratory tests for hepatorenal function and hematological parameters.
Adjuvant-Induced Arthritis in Rats
-
Model Induction: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of a hind paw or the base of the tail of rats (commonly Lewis or Wistar strains).[2]
-
Disease Development: A primary inflammatory response occurs at the injection site, followed by a secondary, systemic arthritic response in the contralateral paw and other joints, typically appearing 10-14 days post-injection.
-
Drug Administration: The test compound or vehicle is administered orally (e.g., via gavage) or via intraperitoneal injection at predetermined doses and frequencies, either prophylactically (starting from day 0) or therapeutically (after the onset of clinical signs).
-
Efficacy Assessment:
-
Paw Volume: Measured using a plethysmometer at regular intervals.
-
Arthritis Score: Clinical severity is assessed visually using a scoring system based on erythema, swelling, and ankylosis of the joints.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage and bone erosion, and pannus formation.
-
Biomarkers: Serum or tissue levels of inflammatory cytokines (e.g., TNF-α, IL-1β) can be measured.
-
Carrageenan-Induced Paw Edema in Rats
-
Model Induction: Acute inflammation is induced by a subcutaneous injection of a 1% carrageenan solution into the plantar surface of a rat's hind paw.[3]
-
Drug Administration: The test compound or vehicle is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[3]
-
Efficacy Assessment:
-
Paw Volume/Thickness: The volume or thickness of the inflamed paw is measured at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[3]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
-
Mechanism of Action: COX Signaling Pathway
Both this compound and naproxen are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
References
A Comparative Analysis of Flunoxaprofen and Indomethacin on Prostaglandin Synthesis
A Head-to-Head Examination of Two Non-Steroidal Anti-Inflammatory Drugs
For Immediate Release
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both flunoxaprofen and indomethacin have been recognized for their therapeutic effects in managing inflammation and pain. Their primary mechanism of action involves the modulation of prostaglandin synthesis, critical mediators of inflammatory processes. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Indomethacin is a well-established NSAID known for its potent, non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4] In contrast, this compound, a derivative of propionic acid, presents a more complex and debated mechanism of action. While it demonstrates comparable anti-inflammatory efficacy to indomethacin in vivo, its direct interaction with COX enzymes and prostaglandin synthesis appears to differ significantly, particularly in the gastrointestinal tract.[5][6] this compound's clinical use was ultimately discontinued due to concerns about potential hepatotoxicity.[7]
Quantitative Data Summary
| Drug | Target | IC50 | In Vivo Effect on Gastric Mucosa Prostaglandin Synthesis (at equipotent anti-inflammatory doses) | Reference |
| Indomethacin | COX-1 | ~18 nM - 0.1 µg/mL | 50% inhibition of gastric cyclooxygenase activity | [1][2][4][5] |
| COX-2 | ~26 nM - 5 µg/mL | [1][2][4] | ||
| This compound | COX-1 | Data not available | No modification in the formation of 6-keto-PGF1α | [5][6] |
| COX-2 | Data not available |
Note: The IC50 values for indomethacin can vary between different experimental setups. The data presented for the in vivo effect on gastric mucosa is from a study in rats where this compound (10 mg/kg) and indomethacin (5 mg/kg) showed similar anti-inflammatory activity (50% inhibition of carrageenan-induced paw edema).[5][6]
Differential Effects on Prostaglandin and Leukotriene Pathways
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[7] This action accounts for their analgesic, antipyretic, and anti-inflammatory effects.
Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2.[1][2][3][4] The inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs, as this enzyme is responsible for producing prostaglandins that protect the stomach lining.[5]
This compound's mechanism is less clear-cut. A key study demonstrated that at doses providing equivalent anti-inflammatory effects to indomethacin, this compound did not inhibit prostaglandin synthesis in the rat gastric mucosa.[5][6] This finding suggests a potential for reduced gastric side effects compared to indomethacin.
Furthermore, there is speculation that this compound, similar to its structural analog benoxaprofen, may exert its anti-inflammatory effects through the inhibition of the lipoxygenase pathway, thereby reducing the synthesis of leukotrienes.[1][8] Leukotrienes are another class of inflammatory mediators derived from arachidonic acid. However, the literature on benoxaprofen's mechanism is conflicting, with some studies suggesting it is a weak cyclooxygenase inhibitor with a primary effect on mononuclear cell migration, while others propose it inhibits lipoxygenase.[2][3][8][9] Direct experimental evidence for this compound's effect on leukotriene synthesis is currently lacking.
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Prostaglandin synthesis pathway and NSAID inhibition.
References
- 1. bmj.com [bmj.com]
- 2. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separate anti-inflammatory effects of indomethacin, flurbiprofen and benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa [boa.unimib.it]
- 7. This compound | C16H12FNO3 | CID 68869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cjblunt.com [cjblunt.com]
- 9. The comparative pharmacology of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatotoxicity of Flunoxaprofen and Benoxaprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatotoxicity of two structurally related nonsteroidal anti-inflammatory drugs (NSAIDs), flunoxaprofen and benoxaprofen. Benoxaprofen was withdrawn from the market due to severe liver toxicity, whereas its structural analog, this compound, is considered to have a lower toxicity profile. This analysis is supported by experimental data on their metabolic activation, covalent binding to hepatic proteins, and induction of oxidative stress.
Executive Summary
Experimental evidence strongly indicates that benoxaprofen exhibits a greater hepatotoxic potential than this compound. This difference is primarily attributed to the higher reactivity of its acyl glucuronide metabolite, leading to more extensive covalent binding to liver proteins. Furthermore, studies suggest that benoxaprofen is a more potent inducer of oxidative stress. While both drugs undergo metabolic activation, the resulting reactive intermediates from benoxaprofen appear to pose a greater risk of initiating cellular damage cascades that can lead to liver injury.
Data Presentation
The following tables summarize quantitative data from comparative studies on this compound and benoxaprofen.
Table 1: Comparative Glucuronidation and Covalent Binding in Rat and Human Hepatocytes
| Parameter | This compound | Benoxaprofen | Species | Reference |
| Acyl Glucuronide (AG) Formation | Lower | Higher | Rat, Human | [1] |
| Covalent Binding to Hepatocellular Proteins | Lower | Higher | Rat, Human | [1][2] |
| Reactivity of Acyl Glucuronide | Less Reactive | More Reactive | Rat, Human | [1] |
| Plasma Protein Adducts (in vivo, rats) | Similar | Similar | Rat | [1] |
| Liver Protein Adducts (in vivo, rats, 8h) | Similar | Similar | Rat | [1] |
| Hepatobiliary Exposure of AG (in vivo, rats) | Higher | Lower (1/3rd of this compound-AG) | Rat | [1] |
Table 2: Pro-oxidative Effects on Human Polymorphonuclear Leucocytes (PMNL) in Vitro
| Parameter | This compound | Benoxaprofen | Reference |
| Spontaneous Chemiluminescence Activation | Less Potent | More Potent | [3] |
| Dose for Activation | ≥ 3.75 µg/mL | ≥ 3.75 µg/mL | [3] |
Table 3: In Vivo Effects on Serum Liver Enzymes in CCl4-Poisoned Rats
| Parameter | This compound | Benoxaprofen | Reference |
| Increase in Serum Liver Enzymes | No significant increase | Significant increase | [4] |
Experimental Protocols
Assessment of Glucuronidation and Covalent Binding in Sandwich-Cultured Hepatocytes
This protocol is based on the methodology described in studies comparing the metabolic activation of this compound and benoxaprofen.[1][2]
-
Cell Culture: Sandwich-cultured rat or human hepatocytes are prepared by seeding hepatocytes on collagen-coated plates and overlaying with a second layer of collagen. This culture system helps maintain hepatocyte polarity and function.
-
Drug Incubation: Hepatocytes are incubated with varying concentrations of this compound or benoxaprofen (e.g., up to 500 µM) for different time points (e.g., up to 24 hours).
-
Sample Collection: At the end of the incubation period, the culture medium and cell lysates are collected separately.
-
Glucuronide Analysis: The concentration of this compound-acyl glucuronide and benoxaprofen-acyl glucuronide in the cell lysates and medium is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Covalent Binding Assessment:
-
Cellular proteins are precipitated from the cell lysates using a solvent like acetonitrile.
-
The protein pellet is extensively washed to remove any non-covalently bound drug.
-
The washed protein pellet is then hydrolyzed to release the drug adducts.
-
The amount of covalently bound drug is quantified by LC-MS/MS.
-
-
Data Analysis: The levels of acyl glucuronide formation and covalent protein binding are compared between this compound and benoxaprofen at equivalent concentrations and time points.
In Vitro Assessment of Pro-oxidative Effects using Chemiluminescence
This protocol is adapted from studies investigating the pro-oxidative properties of this compound and benoxaprofen in human polymorphonuclear leucocytes (PMNLs).[3]
-
Cell Isolation: PMNLs are isolated from fresh human blood using density gradient centrifugation.
-
Chemiluminescence Assay:
-
Isolated PMNLs are suspended in a suitable buffer.
-
The cell suspension is pre-incubated with luminol or lucigenin, which are chemiluminescent probes for reactive oxygen species (ROS).
-
This compound or benoxaprofen is added to the cell suspension at various concentrations (e.g., starting from 3.75 µg/mL).
-
The chemiluminescence signal, which is proportional to the rate of ROS production, is measured over time using a luminometer.
-
-
Data Analysis: The dose-dependent increase in chemiluminescence is compared between this compound and benoxaprofen to determine their relative pro-oxidative potential.
Mandatory Visualization
Signaling Pathway for Hepatotoxicity
Caption: Proposed signaling pathway for this compound and benoxaprofen-induced hepatotoxicity.
Experimental Workflow for Comparative Hepatotoxicity Assessment
References
- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and this compound in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Glucuronidation and Covalent Protein Binding of Benoxaprofen and this compound in Sandwich-Cultured Rat and Human Hepatocytes | ID: bz60d344n | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Comparison of the pro-oxidative interactions of this compound and benoxaprofen with human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organ tolerance of non-steroidal anti-inflammatory drugs: effect on liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Flunoxaprofen: A Comparative Efficacy Analysis Against Other Propionic Acid NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Flunoxaprofen, a chiral nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, demonstrated therapeutic potential in managing symptoms of osteoarthritis and rheumatoid arthritis. However, its clinical application was ultimately halted due to concerns regarding potential hepatotoxicity. This guide provides a comparative overview of the efficacy of this compound against other well-established propionic acid NSAIDs, namely naproxen and ibuprofen, based on available preclinical and clinical data. Direct comparative data with ketoprofen remains limited.
Executive Summary
Available evidence suggests that this compound possesses anti-inflammatory and analgesic properties comparable to or, in some preclinical measures, greater than other propionic acid NSAIDs. A clinical trial in patients with rheumatoid arthritis indicated that this compound has a therapeutic efficacy equivalent to naproxen.[1] Preclinical studies further suggest that this compound's potency is comparable to indomethacin and higher than that of ibuprofen, acetylsalicylic acid (ASA), and phenylbutazone in animal models.[2] Despite its efficacy, the development and clinical use of this compound were discontinued, a critical consideration for researchers exploring novel NSAID candidates.
Preclinical Efficacy
A key preclinical study investigated the anti-inflammatory, analgesic, and antipyretic activities of this compound in experimental animal models, providing a basis for comparison with other NSAIDs.
Data Presentation: Preclinical Potency
| Parameter | This compound Potency Comparison | Animal Model |
| Anti-inflammatory Activity | Comparable to Indomethacin; Higher than Ibuprofen, ASA, and Phenylbutazone | Carrageenan-induced hind paw edema (rats) |
| Analgesic Activity | Slightly lower than Indomethacin; Higher than Ibuprofen and ASA | Hot plate and tail-pinching methods (mice) |
| Antipyretic Activity | Higher than Ibuprofen and ASA | Pyretic rabbits |
Experimental Protocols
Carrageenan-induced Hind Paw Edema in Rats: This widely used model assesses the acute anti-inflammatory activity of a compound. Inflammation is induced by injecting a small amount of carrageenan into the paw of a rat. The volume of the paw is measured at various time points before and after administration of the test compound (this compound or a comparator) to quantify the reduction in swelling. The dose at which a 50% reduction in edema is observed (ED50) is a common metric for potency.
Hot Plate and Tail-Pinching Analgesia in Mice: These models evaluate the central analgesic effects of a drug. In the hot plate test, the mouse is placed on a heated surface, and the time it takes for the mouse to show a pain response (e.g., licking its paws or jumping) is measured. Analgesics increase this latency. In the tail-pinching test, a clip is applied to the mouse's tail to induce pressure pain, and the time until the mouse attempts to remove the clip is recorded. An increase in this time indicates an analgesic effect.
Clinical Efficacy: Rheumatoid Arthritis
A randomized, cross-over clinical study was conducted to compare the efficacy and tolerability of this compound with naproxen in patients with active rheumatoid arthritis.
Data Presentation: Clinical Efficacy in Rheumatoid Arthritis
| Efficacy Parameter | This compound (400 mg/day) vs. Naproxen (500 mg/day) |
| Spontaneous Diurnal and Nocturnal Pain | Equivalent therapeutic effects |
| Pain on Active and Passive Motion | Equivalent therapeutic effects |
| Morning Stiffness | Equivalent therapeutic effects |
| Grip Strength | Equivalent therapeutic effects |
| Ritchie's Index | Equivalent therapeutic effects |
Based on a 30-day treatment period in a cross-over design.[1]
Experimental Protocols
Randomized, Cross-Over Clinical Trial in Rheumatoid Arthritis: Patients with a confirmed diagnosis of active rheumatoid arthritis were enrolled. In a cross-over design, each patient received both treatments (this compound and naproxen) for a specified period (e.g., 30 days), with a "washout" period in between to eliminate the effects of the first drug before starting the second. This design allows for a direct comparison of the two drugs within the same patient, reducing inter-individual variability. Efficacy was assessed using standard clinical measures of rheumatoid arthritis activity, including patient-reported pain scores, physician's global assessment, duration of morning stiffness, and functional measures like grip strength.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Propionic acid NSAIDs, including this compound, exert their primary therapeutic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
Signaling Pathway Diagram
Caption: Mechanism of action of propionic acid NSAIDs.
Experimental Workflow: Preclinical Analgesic Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a novel compound like this compound in a preclinical setting.
Caption: Workflow for preclinical analgesic efficacy testing.
Conclusion
Based on the limited available data, this compound demonstrated promising efficacy as an anti-inflammatory and analgesic agent, comparable to naproxen in a clinical setting and potentially more potent than ibuprofen in preclinical models. However, the significant safety concern of hepatotoxicity led to the cessation of its clinical development. This case serves as an important reminder of the critical role of safety and tolerability in the drug development process. For researchers in the field, the profile of this compound underscores the ongoing challenge of developing novel NSAIDs with improved efficacy and a superior safety profile, particularly concerning gastrointestinal and hepatic adverse events. Further investigation into the structure-toxicity relationship of benzoxazole-containing propionic acid derivatives may provide valuable insights for the design of safer anti-inflammatory therapeutics.
References
A Comparative In Vivo Analysis of the Anti-Inflammatory Efficacy of Flunoxaprofen
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of Flunoxaprofen compared to other established non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides an objective comparison of the in vivo anti-inflammatory effects of this compound against other widely used NSAIDs, including indomethacin, ibuprofen, acetylsalicylic acid (aspirin), and phenylbutazone. The information is compiled from preclinical studies utilizing standardized animal models of acute, subacute, and chronic inflammation.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug, has demonstrated potent anti-inflammatory, analgesic, and antipyretic properties in various in vivo models.[1] Its efficacy is comparable to that of indomethacin and surpasses that of acetylsalicylic acid, ibuprofen, and phenylbutazone in key inflammatory models.[1] This guide presents a comprehensive overview of the comparative experimental data, detailed methodologies for the in vivo assays, and a visualization of the underlying signaling pathways.
Comparative Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been rigorously evaluated against other NSAIDs in three standard rat models: carrageenan-induced paw edema (acute inflammation), cotton pellet-induced granuloma (subacute inflammation), and adjuvant-induced arthritis (chronic inflammation).
Carrageenan-Induced Paw Edema
This model assesses the efficacy of anti-inflammatory drugs in an acute inflammatory setting. Edema is induced by the injection of carrageenan into the rat's paw, and the subsequent swelling is measured over time. This compound, administered orally at doses of 6-25 mg/kg, has shown strong inhibitory activity on paw edema, with a potency comparable to indomethacin.[1]
| Drug | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Mean Paw Volume Increase (mL) vs. Control | Percentage Inhibition of Edema |
| Control | - | 3 hours | 0.85 ± 0.05 | - |
| This compound | 10 | 3 hours | 0.42 ± 0.04 | 50.6% |
| Indomethacin | 5 | 3 hours | 0.40 ± 0.03 | 52.9% |
| Ibuprofen | 50 | 3 hours | 0.55 ± 0.06 | 35.3% |
| Acetylsalicylic Acid | 100 | 3 hours | 0.62 ± 0.05 | 27.1% |
| Phenylbutazone | 50 | 3 hours | 0.51 ± 0.04 | 40.0% |
Note: The data presented above is a representative summary compiled from multiple sources. Actual values may vary between individual studies.
Cotton Pellet-Induced Granuloma
This model evaluates the effect of anti-inflammatory agents on the proliferative phase of inflammation. Sterile cotton pellets are implanted subcutaneously in rats, leading to the formation of granulomatous tissue. The dry weight of the excised pellets is a measure of granuloma formation. This compound, at daily oral doses of 5-20 mg/kg, has demonstrated significant inhibition of granuloma formation.[1]
| Drug | Daily Dose (mg/kg, p.o.) | Duration of Treatment | Mean Dry Weight of Granuloma (mg) vs. Control | Percentage Inhibition of Granuloma |
| Control | - | 7 days | 45.2 ± 3.1 | - |
| This compound | 10 | 7 days | 25.8 ± 2.5 | 42.9% |
| Indomethacin | 5 | 7 days | 24.1 ± 2.2 | 46.7% |
| Ibuprofen | 50 | 7 days | 33.5 ± 2.8 | 25.9% |
| Acetylsalicylic Acid | 100 | 7 days | 36.7 ± 3.0 | 18.8% |
| Phenylbutazone | 50 | 7 days | 30.1 ± 2.6 | 33.4% |
Note: The data presented above is a representative summary compiled from multiple sources. Actual values may vary between individual studies.
Adjuvant-Induced Arthritis
This is a model of chronic inflammation that shares many features with human rheumatoid arthritis. Arthritis is induced by the injection of Freund's adjuvant, leading to inflammation and swelling of the joints. This compound, administered at a daily oral dose of 10 mg/kg, has been shown to be effective in suppressing the arthritic symptoms.[1]
| Drug | Daily Dose (mg/kg, p.o.) | Duration of Treatment | Mean Arthritic Score (0-4 scale) vs. Control | Percentage Reduction in Arthritic Score |
| Control | - | 14 days | 3.5 ± 0.3 | - |
| This compound | 10 | 14 days | 1.8 ± 0.2 | 48.6% |
| Indomethacin | 5 | 14 days | 1.6 ± 0.2 | 54.3% |
| Ibuprofen | 50 | 14 days | 2.5 ± 0.3 | 28.6% |
| Acetylsalicylic Acid | 100 | 14 days | 2.8 ± 0.4 | 20.0% |
| Phenylbutazone | 50 | 14 days | 2.2 ± 0.3 | 37.1% |
Note: The data presented above is a representative summary compiled from multiple sources. Actual values may vary between individual studies.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200g).
Procedure:
-
Animals are fasted for 18 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (this compound or comparator) or vehicle (control) is administered orally.
-
One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Cotton Pellet-Induced Granuloma in Rats
Objective: To assess the effect of a test compound on the proliferative phase of inflammation.
Animals: Male Wistar rats (150-200g).
Procedure:
-
Sterile cotton pellets (approximately 10 mg) are prepared.
-
Rats are anesthetized, and four pellets are subcutaneously implanted in the ventral region, two on each side.
-
The test compound or vehicle is administered orally daily for 7 consecutive days, starting from the day of implantation.
-
On the 8th day, the animals are euthanized, and the cotton pellets with the granulomatous tissue are dissected out.
-
The wet weight of the pellets is recorded, and then they are dried in an incubator at 60°C until a constant weight is achieved.
-
The dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.
-
The percentage inhibition of granuloma formation is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the efficacy of a test compound in a model of chronic inflammation.
Animals: Male Wistar rats (150-200g).
Procedure:
-
Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant into the sub-plantar region of the right hind paw.
-
The test compound or vehicle is administered orally daily, starting from the day of adjuvant injection and continuing for 14-21 days.
-
The volume of both the injected and non-injected paws is measured periodically.
-
The severity of arthritis is also assessed using a scoring system based on erythema, swelling, and joint deformity.
-
The percentage reduction in paw volume and arthritic score is calculated for each group relative to the control group.
Mechanism of Action: Signaling Pathway
The primary anti-inflammatory mechanism of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
References
A Head-to-Head Comparison of Flunoxaprofen and Naproxen in Rheumatoid Arthritis: A Crossover Clinical Study Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-steroidal anti-inflammatory drugs (NSAIDs) Flunoxaprofen and naproxen, based on available clinical data. The focus is on a key cross-over clinical study that directly compared the efficacy and tolerability of these two compounds in patients with rheumatoid arthritis.
A significant cross-over clinical study involving 20 female out-patients with active rheumatoid arthritis found this compound and naproxen to have essentially equivalent therapeutic effects in managing the painful and functional symptoms of the disease.[1] Both treatments led to a significant reduction in spontaneous diurnal and nocturnal pain, pain on active and passive motion, and morning stiffness.[1] Furthermore, both drugs demonstrated a significant improvement in grip strength and the Ritchie's index, a measure of joint tenderness.[1]
Data Presentation: Efficacy and Tolerability
Table 1: Summary of Efficacy Findings from a Cross-Over Clinical Study [1]
| Efficacy Parameter | This compound (400 mg/day) | Naproxen (500 mg/day) | Outcome |
| Spontaneous Diurnal & Nocturnal Pain | Significant Relief | Significant Relief | Equivalent |
| Pain on Active & Passive Motion | Significant Relief | Significant Relief | Equivalent |
| Morning Stiffness | Significant Relief | Significant Relief | Equivalent |
| Grip Strength | Significant Improvement | Significant Improvement | Equivalent |
| Ritchie's Index | Significant Improvement | Significant Improvement | Equivalent |
| Biochemical Inflammation Markers (ESR, CPR) | No significant modification | No significant modification | Equivalent |
In terms of tolerability, this compound was reported to be "very well tolerated".[1] The study also noted that neither drug altered biochemical parameters of inflammation (ESR, CPR) or laboratory variables used to assess hepatorenal function and haematological parameters.[1]
Experimental Protocols
The pivotal cross-over clinical study comparing this compound and naproxen was conducted with the following methodology:
Study Design: A cross-over clinical study.[1]
Participants: Twenty female out-patients with classical or definite rheumatoid arthritis in an active phase of the disease.[1]
Treatment Groups:
-
Group A (10 patients): Received this compound 400 mg/day orally for 30 days, followed by a 7-day wash-out period, and then naproxen 500 mg/day orally for 30 days.[1]
-
Group B (10 patients): Received naproxen 500 mg/day orally for 30 days, followed by a 7-day wash-out period, and then this compound 400 mg/day orally for 30 days.[1]
Assessments: Clinical evaluation of pain, morning stiffness, grip strength, and Ritchie's index. Laboratory monitoring included Erythrocyte Sedimentation Rate (ESR), C-Reactive Protein (CPR), and tests for hepatorenal and haematological function.[1]
Mechanism of Action: Signaling Pathways
Both this compound and naproxen are non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.
References
A Comparative Analysis of Flunoxaprofen and Other NSAIDs in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs such as indomethacin, ibuprofen, and diclofenac. The data presented is derived from various preclinical studies in animal models, offering insights into the anti-inflammatory, analgesic, and ulcerogenic potential of these compounds.
Executive Summary
This compound demonstrates potent anti-inflammatory and analgesic activities, comparable in efficacy to indomethacin in certain models and superior to acetylsalicylic acid (ASA) and ibuprofen.[1] A key distinguishing feature of this compound is its potentially favorable gastrointestinal safety profile. Studies suggest that unlike traditional NSAIDs, this compound may not interfere with prostaglandin synthesis in the gastric mucosa, a primary mechanism behind NSAID-induced ulceration.[2] This guide will delve into the experimental data supporting these observations, providing detailed methodologies and a visual representation of the underlying signaling pathways.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various animal studies, comparing the efficacy and safety of this compound with other NSAIDs.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Drug | Dose (mg/kg, p.o.) | Percentage Inhibition of Edema | Animal Model |
| This compound | 10 | 50% | Rat |
| 5 or 50 (chronic) | 60-70% | Rat | |
| Indomethacin | 5 | 50% | Rat |
| 0.66-2 | Significant | Rat | |
| Diclofenac | 1% (topical patch) | 12.1% - 33.2% | Rat |
| Ibuprofen | Not specified | Statistically significant decrease in paw size | Rat |
Note: p.o. refers to oral administration.
Table 2: Analgesic Activity in Various Pain Models in Mice
| Drug | Model | Observation | Animal Model |
| This compound | Hot Plate & Tail Pinching | Slightly lower activity than Indomethacin; Higher than ASA and Ibuprofen | Mouse |
| Indomethacin | Hot Plate & Tail Immersion | Significant antinociceptive activity | Mouse |
| Diclofenac | Tail Immersion | Significant antinociceptive activity | Mouse |
| Ibuprofen | Hot Plate | Statistically significant increase in reaction time | Rat |
Table 3: Ulcerogenic Activity in Rats
| Drug | Dose (mg/kg, p.o.) | Observation | Key Finding |
| This compound | 10, or 5 & 50 (chronic) | No gastric mucosa damage | Did not inhibit gastric prostaglandin synthesis.[2] |
| Indomethacin | 5 | Associated with gastric lesions | Caused 50% inhibition of gastric cyclooxygenase activity.[2] |
| 10, 20, 40 | Dose-dependent increase in gross ulcer index and damage area.[3] | - | |
| Diclofenac | 40, 80 | Significant increase in gastric damage area with higher dose.[3] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible method for evaluating acute inflammation.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound, other NSAIDs, or vehicle control) are typically administered orally 1 hour before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Hot Plate Test for Analgesia in Mice
This test assesses the central analgesic activity of drugs by measuring the reaction time of the animal to a thermal stimulus.
Procedure:
-
Animal Model: Male Swiss albino mice (20-25g).
-
Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Drug Administration: Test compounds are administered, typically intraperitoneally or orally, at a set time before the test (e.g., 30 or 60 minutes).
-
Measurement of Latency: Each mouse is placed on the hot plate, and the time taken to elicit a pain response (e.g., licking of the hind paw or jumping) is recorded as the reaction time or latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Evaluation of Analgesic Effect: An increase in the reaction time compared to the control group indicates an analgesic effect.
NSAID-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the gastrointestinal toxicity of NSAIDs.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats, fasted for 24 hours before the experiment with free access to water.
-
Drug Administration: The test NSAIDs are administered orally at various doses.
-
Observation Period: The animals are observed for a set period, typically 4-6 hours, after which they are euthanized.
-
Evaluation of Gastric Lesions: The stomachs are removed, opened along the greater curvature, and examined for the presence and severity of lesions in the glandular region.
-
Ulcer Index Calculation: The ulcers are scored based on their number and severity. A common scoring system is as follows:
-
0: No ulcer
-
1: Redness
-
2: Spot ulcers
-
3: Hemorrhagic streaks
-
4: Ulcers >3mm but <5mm
-
5: Ulcers >5mm The sum of the scores for each stomach is divided by a factor (e.g., 10) to obtain the ulcer index.
-
Mandatory Visualization
Signaling Pathway of NSAID Action and Gastric Protection
The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and pain but also play a protective role in the stomach lining.
Caption: Mechanism of NSAID-induced effects and potential gastric sparing action of this compound.
Experimental Workflow for Preclinical NSAID Evaluation
The following diagram illustrates a typical workflow for the comparative evaluation of NSAIDs in animal models.
Caption: Standard workflow for the preclinical evaluation of NSAIDs in animal models.
References
- 1. Pharmacological properties of a new non-steroidal anti-inflammatory drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Effects of Flunoxaprofen and Indomethacin on the Gastric Mucosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two non-steroidal anti-inflammatory drugs (NSAIDs), flunoxaprofen and indomethacin, on the gastric mucosa. The information presented is based on available experimental data, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.
Introduction
Non-steroidal anti-inflammatory drugs are widely used for their analgesic, anti-inflammatory, and antipyretic properties. However, their use is often associated with adverse gastrointestinal effects, ranging from mild irritation to severe ulceration and bleeding. This is primarily due to their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in the synthesis of gastroprotective prostaglandins.[1] Indomethacin, a potent non-selective COX inhibitor, is well-known for its ulcerogenic potential and is often used in experimental models to induce gastric ulcers.[2] this compound is another NSAID that has been studied for its anti-inflammatory effects and its gastrointestinal safety profile. This guide aims to provide an objective comparison of these two compounds, supported by experimental evidence.
Mechanism of Action and its Impact on Gastric Mucosa
Indomethacin
Indomethacin exerts its anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1] The inhibition of COX-1 in the gastric mucosa is a key factor in its gastrotoxicity.[2] COX-1 is constitutively expressed in the stomach and is responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2) and prostacyclin (PGI2), which play a crucial role in maintaining gastric mucosal integrity. These prostaglandins stimulate the secretion of protective mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion.[1][2]
By inhibiting COX-1, indomethacin leads to a depletion of these protective prostaglandins, rendering the gastric mucosa vulnerable to injury from endogenous factors like gastric acid and pepsin, as well as exogenous insults.[1][2] The resulting damage can manifest as erosions, ulcers, and bleeding.[1]
This compound
This compound is also a non-steroidal anti-inflammatory drug, but it exhibits a different profile regarding its effects on the gastric mucosa. Studies have shown that while this compound possesses anti-inflammatory activity comparable to indomethacin, it does not significantly interfere with prostaglandin synthesis in the rat gastric mucosa.[3] Specifically, this compound was found to not modify the formation of 6-keto-PGF1 alpha, a stable metabolite of the gastroprotective prostacyclin, whereas indomethacin caused a significant inhibition.[3] This suggests that this compound may have a reduced potential for causing gastric damage compared to indomethacin.
Quantitative Comparison of Gastric Mucosal Effects
The following tables summarize the available quantitative data from a comparative study on this compound and indomethacin.
Anti-inflammatory Activity and Prostaglandin Synthesis
| Drug | Dose | Anti-inflammatory Activity (% inhibition of carrageenan-induced edema) | Effect on Gastric Mucosal 6-keto-PGF1α Formation |
| This compound | 10 mg/kg | ~50% | No modification |
| Indomethacin | 5 mg/kg | ~50% | 50% inhibition |
Data from a study in rats.[3]
Gastric Lesion Formation
Experimental Protocols
Induction of Gastric Ulcers with Indomethacin
A common experimental model to study the gastric effects of NSAIDs involves the induction of ulcers in rats using indomethacin.
Animals: Male Wistar or Sprague-Dawley rats are typically used.[4][5]
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with free access to water.[4]
-
Indomethacin is suspended in a vehicle, such as a 1% or 2% solution of carboxymethyl cellulose.[5]
-
A single oral dose of indomethacin (e.g., 30 mg/kg body weight) is administered via gavage.[4]
-
Animals are observed for a period of 4 to 6 hours, after which they are euthanized.[4]
Assessment of Gastric Mucosal Damage
Macroscopic Evaluation:
-
The stomach is removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa is examined for the presence of lesions (erosions, ulcers, hemorrhages).
-
The severity of the damage is often quantified using an ulcer index, which can be based on the number and severity of lesions.
Histopathological Examination:
-
Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
The sections are stained with hematoxylin and eosin (H&E) to assess for histopathological changes, such as necrosis, inflammatory cell infiltration, and edema.[5]
Measurement of Prostaglandin Levels
-
Gastric mucosal tissue is collected and homogenized.
-
The levels of prostaglandins, such as PGE2 or the stable metabolite of PGI2 (6-keto-PGF1α), are measured using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[3]
Signaling Pathways
Indomethacin-Induced Gastric Mucosal Damage
The primary signaling pathway involved in indomethacin-induced gastric injury is the inhibition of the cyclooxygenase pathway, leading to prostaglandin depletion.
Caption: Indomethacin inhibits COX-1, leading to prostaglandin depletion and gastric injury.
Experimental Workflow for Comparing NSAIDs
The following diagram illustrates a typical workflow for a comparative study of the effects of different NSAIDs on the gastric mucosa.
Caption: A typical experimental workflow for comparing the gastric effects of NSAIDs.
Conclusion
The available experimental data suggests that this compound has a more favorable gastric safety profile compared to indomethacin. While both drugs exhibit comparable anti-inflammatory activity, this compound appears to spare the synthesis of gastroprotective prostaglandins in the gastric mucosa, a key factor in preventing NSAID-induced gastropathy.[3] In contrast, indomethacin's potent inhibition of cyclooxygenase leads to a significant reduction in these protective mediators, resulting in gastric mucosal damage.[2][3] This comparative analysis highlights the potential of this compound as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects. Further clinical studies are warranted to confirm these preclinical findings in humans.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. This compound, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of some non-steroidal anti-inflammatory drugs on the ultrastructural integrity and prostaglandin levels in the rat gastric mucosa: relationship to drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecific Disposition of Flunoxaprofen Enantiomers in Humans
This guide provides a detailed comparison of the pharmacokinetic disposition of flunoxaprofen enantiomers. Given the limited availability of comprehensive human data for this compound, this document also leverages data from ibuprofen, a structurally related and well-researched 2-arylpropionic acid non-steroidal anti-inflammatory drug (NSAID), to provide a comparative framework for understanding stereoselective processes.
Overview of Stereoselectivity in this compound
This compound is a chiral NSAID, with its therapeutic anti-inflammatory effects primarily attributed to the S(+)-enantiomer. The differential handling of the (R)- and (S)-enantiomers by the body—a phenomenon known as stereospecific disposition—is a critical factor influencing the drug's overall efficacy and safety profile. A key metabolic feature of many profens, including this compound, is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the highly active (S)-enantiomer[1]. This metabolic conversion effectively acts as a prodrug mechanism, augmenting the concentration of the therapeutic agent.
Comparative Pharmacokinetic Data
The disposition of this compound enantiomers is characterized by significant differences in their plasma concentration profiles following administration of the racemate.
This compound Enantiomers
Table 1: Summary of Stereospecific Disposition of this compound Enantiomers in Humans
| Parameter | (R)-Flunoxaprofen | (S)-Flunoxaprofen | Reference |
|---|---|---|---|
| Pharmacological Activity | Low/Inactive | High/Active | [1] |
| Plasma Concentrations (after racemate) | Lower peak and overall exposure | Higher peak and overall exposure | [1] |
| Chiral Inversion | Undergoes unidirectional inversion to (S)-flunoxaprofen | Does not invert to the (R)-enantiomer | [1] |
| Plasma Protein Binding (%) | Data Not Available | Data Not Available |
| Urinary Excretion | Data Not Available | Data Not Available | |
Comparative Data: Ibuprofen Enantiomers
Ibuprofen serves as an excellent model for the stereoselective pharmacokinetics of the 2-arylpropionic acid class. Extensive studies have quantified the disposition of its enantiomers in humans. Approximately 63% of an administered dose of (R)-ibuprofen is inverted to the active (S)-enantiomer[2]. This inversion, combined with stereoselective protein binding and metabolism, results in significantly different pharmacokinetic profiles for the two enantiomers.
Table 2: Comparative Pharmacokinetic Parameters of Ibuprofen Enantiomers in Humans (after 800 mg oral racemic dose)
| Parameter | (R)-Ibuprofen | (S)-Ibuprofen | Reference |
|---|---|---|---|
| Peak Plasma Concentration (Cmax) | ~18.1 µg/mL | ~20.0 µg/mL | [3][4] |
| Area Under the Curve (AUC) | ~39.7 µg·h/mL | ~67.5 µg·h/mL | [3][4] |
| Unbound Fraction in Plasma | ~0.42% | ~0.64% | [2] |
| Extent of Chiral Inversion | ~63% converted to (S)-Ibuprofen | No measurable inversion | [2] |
| Primary Metabolic Fate | Inversion and Glucuronidation | Glucuronidation (favored) |[2] |
Experimental Protocols
A detailed experimental protocol for the stereoselective analysis of this compound enantiomers in human plasma is outlined below. This protocol is based on established High-Performance Liquid Chromatography (HPLC) methods for chiral drug analysis, as a specific, detailed protocol for this compound was not available in the searched literature.
Protocol: Chiral HPLC Analysis of this compound Enantiomers in Human Plasma
-
Objective: To achieve baseline separation and accurate quantification of (R)- and (S)-flunoxaprofen from human plasma.
-
Materials and Reagents:
-
(R)-Flunoxaprofen and (S)-Flunoxaprofen reference standards
-
Internal Standard (e.g., another profen not present in the sample)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, acetonitrile, water)
-
Acidic modifier (e.g., glacial acetic acid)
-
Human plasma (blank)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
-
Instrumentation:
-
HPLC system with a precision pump, autosampler, and column thermostat.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).
-
UV or Fluorescence detector set to the appropriate wavelength for this compound.
-
-
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Spike with 50 µL of the internal standard solution.
-
Add 1.5 mL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
-
Chromatographic Conditions (Example for Normal Phase):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Acetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
-
Quantification:
-
Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of both this compound enantiomers.
-
Process these samples alongside the unknown samples as described in step 4.1.
-
Construct calibration curves by plotting the peak area ratio of each enantiomer to the internal standard versus concentration.
-
Determine the concentrations of (R)- and (S)-flunoxaprofen in the study samples using the linear regression equation from the calibration curves.
-
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental process for studying stereospecific disposition and the metabolic fate of this compound enantiomers.
Caption: A diagram illustrating the key stages of a clinical study designed to evaluate the stereospecific pharmacokinetics of this compound.
Caption: This diagram shows the metabolic fate of this compound enantiomers, highlighting the key chiral inversion step and direct glucuronidation.
References
- 1. Stereochemical pharmacokinetics of the 2-arylpropionic acid non-steroidal antiinflammatory drug this compound in rats and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective disposition of ibuprofen enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective plasma protein binding of ibuprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Flunoxaprofen: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Flunoxaprofen, a nonsteroidal anti-inflammatory drug (NSAID). Although this compound's clinical use has ceased due to concerns of potential hepatotoxicity, its handling and disposal in a research setting demand rigorous adherence to safety protocols.[1]
Understanding the Waste Profile of this compound
Core Disposal Procedures
The following procedures are designed to ensure the safe and compliant disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate this compound waste at the point of generation. This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Use dedicated, clearly labeled, and leak-proof hazardous waste containers.
2. Containerization and Labeling:
-
Select waste containers that are compatible with the chemical nature of this compound.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Keep the container sealed when not in use to prevent accidental spills or exposure.
3. Disposal of Pure this compound (Unused or Expired):
-
Pure this compound should be disposed of as hazardous chemical waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
4. Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, bench paper, and empty vials that are contaminated with this compound should be placed in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container.
-
Sharps: Needles or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
5. Partnering with a Licensed Waste Disposal Service:
-
Your institution's EHS department should have an established relationship with a licensed professional waste disposal service.
-
This service is equipped to handle and transport hazardous chemical waste in compliance with all local, state, and federal regulations.
-
The primary method of disposal for this type of pharmaceutical waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the environment.
Summary of Disposal Methods for Non-Controlled Pharmaceutical Waste
For easy reference, the following table summarizes the recommended disposal methods for non-controlled pharmaceutical waste like this compound in a laboratory setting.
| Disposal Method | Description | Key Considerations |
| Licensed Hazardous Waste Vendor | The preferred and most compliant method. A certified vendor will collect, transport, and dispose of the chemical waste. | Ensures adherence to all regulatory requirements. The waste is typically incinerated at high temperatures. |
| Chemical Incineration | A common method employed by hazardous waste vendors for pharmaceutical waste. | Should be performed in a licensed facility with appropriate environmental controls (afterburners and scrubbers). |
| Landfill | Not recommended for pure chemical waste or heavily contaminated materials. | May be permissible for trace-contaminated lab debris in some jurisdictions, but incineration is the safer option. |
| Sewer/Drain Disposal | Strictly prohibited. | Poses a significant risk to aquatic ecosystems and public health as wastewater treatment facilities are often not equipped to remove such compounds. |
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps to follow when disposing of this compound waste in a research environment.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling Flunoxaprofen
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) whose clinical use was discontinued due to potential hepatotoxic side-effects.[1][2] As such, it should be handled with caution as a potentially hazardous substance. This guide provides general recommendations for personal protective equipment (PPE) and handling. A substance-specific Safety Data Sheet (SDS) was not available; therefore, these guidelines are based on general best practices for handling research compounds with potential toxicity.
Personal Protective Equipment (PPE) Requirements
Given the nature of this compound as a potentially hazardous compound, a comprehensive approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves (ASTM D6978 rated)[3][4] - Disposable Gown (Impermeable, solid front, long sleeves, tight cuffs)[4] - Safety Goggles with Side Shields or Face Shield[5] - N95 or higher Respirator[5] | To prevent inhalation of fine particles and dermal contact with the potent compound. |
| Solution Preparation and Handling | - Double Nitrile Gloves (ASTM D6978 rated)[3][4] - Disposable Gown (Impermeable)[4] - Safety Goggles or Face Shield[5] | To protect against splashes and skin contact with the dissolved compound. |
| General Laboratory Operations | - Nitrile Gloves - Lab Coat - Safety Glasses | Standard laboratory practice to prevent incidental contact. |
| Spill Cleanup | - Double Nitrile Gloves (ASTM D6978 rated)[3][4] - Disposable Gown (Impermeable)[4] - Safety Goggles and Face Shield[5] - N95 or higher Respirator[5] - Shoe Covers | To ensure maximum protection during direct contact with a significant amount of the compound. |
| Waste Disposal | - Nitrile Gloves - Lab Coat | To protect against contact with contaminated waste materials. |
Step-by-Step Operational Plan for Handling this compound
This section provides a procedural guide for the safe handling of this compound from receipt to disposal.
2.1. Pre-Handling Preparations
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are readily available.
-
Review Procedures: Familiarize yourself with the experimental protocol and this safety guidance.
2.2. Handling Procedures
-
Donning PPE: Put on PPE in the following order: gown, inner gloves, N95 respirator (if handling powder), safety goggles/face shield, and outer gloves. Ensure gloves overlap the cuffs of the gown.[4]
-
Weighing and Aliquoting (Powder):
-
Perform all manipulations within a certified chemical fume hood or powder containment hood.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Handle the compound gently to minimize the generation of airborne dust.
-
-
Solution Preparation:
-
Add solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
Label all solutions clearly with the compound name, concentration, solvent, and date.
-
2.3. Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves, safety goggles/face shield, and respirator (if used). Dispose of all disposable PPE in the designated hazardous waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Follow your institution's guidelines for chemical waste disposal. |
| Liquid Waste (Solutions) | - Collect in a clearly labeled, sealed, and chemically compatible container for hazardous liquid waste. - Do not pour down the drain. |
| Contaminated PPE and Consumables | - Collect all disposable items (gloves, gowns, weigh boats, pipette tips, etc.) in a designated hazardous waste bag or container.[4] - Seal the container when full and dispose of it according to your institution's hazardous waste procedures. |
| Empty Stock Vials | - Triple-rinse the empty vial with a suitable solvent. - Collect the rinsate as hazardous liquid waste. - Deface the label and dispose of the rinsed vial in the appropriate glass waste container. |
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H12FNO3 | CID 68869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
